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  • Product: 2-Phenyl-3-(piperidin-1-yl)quinoxaline
  • CAS: 33488-30-1

Core Science & Biosynthesis

Foundational

In Vitro Cytotoxicity Evaluation of 2-Phenyl-3-(piperidin-1-yl)quinoxaline: A Comprehensive Methodological Guide

Executive Summary & Scientific Rationale The quinoxaline scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological properties, particularly in oncology. Substitutions at...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The quinoxaline scaffold is a privileged structure in medicinal chemistry, widely recognized for its diverse pharmacological properties, particularly in oncology. Substitutions at the 2- and 3-positions of the quinoxaline ring dictate the molecule's spatial geometry, lipophilicity, and target engagement. Specifically, the incorporation of a piperidin-1-yl moiety—as seen in 2-phenyl-3-(piperidin-1-yl)quinoxaline and its structural analogs—significantly enhances cellular permeability and DNA/kinase binding affinity. Recent literature demonstrates that piperidinyl-substituted quinoxalines exhibit potent antiproliferative effects against human leukemia, breast adenocarcinoma, and hepatocellular carcinoma cell lines ([1]).

As a Senior Application Scientist, I have designed this whitepaper to provide a rigorous, self-validating framework for evaluating the in vitro cytotoxicity of 2-phenyl-3-(piperidin-1-yl)quinoxaline. Rather than presenting a disjointed list of assays, this guide constructs a logical pipeline: from high-throughput viability screening to mechanistic profiling (apoptosis/cell cycle), and finally, intracellular signaling validation. Every protocol is grounded in the causality of cellular biology, ensuring that your experimental choices yield reproducible, publication-quality data.

Physicochemical Profiling & Formulation Strategy

The Causality: Quinoxaline derivatives bearing phenyl and piperidinyl groups are highly lipophilic. Aqueous media alone cannot solvate these compounds, leading to precipitation and artificially low cytotoxicity readouts. Dimethyl sulfoxide (DMSO) is the universal solvent of choice; however, DMSO concentrations exceeding 0.1% (v/v) in the final assay well can induce basal cytotoxicity, confounding the metabolic readout of the drug itself.

Protocol: Stock Preparation and Serial Dilution
  • Primary Stock: Dissolve lyophilized 2-phenyl-3-(piperidin-1-yl)quinoxaline in 100% anhydrous, cell-culture grade DMSO to create a 20 mM primary stock. Aliquot into amber tubes to prevent photodegradation and store at -20°C.

  • Working Solutions: Perform serial dilutions (e.g., 1000X the final desired concentration) in 100% DMSO.

  • Media Spiking: Dilute the working solutions 1:1000 into pre-warmed complete culture media (e.g., DMEM or RPMI-1640 supplemented with 10% FBS) immediately prior to cellular application. This ensures a uniform 0.1% DMSO concentration across all treatment and vehicle control wells.

Tier 1: High-Throughput Viability Screening (MTT Assay)

The Causality: Before investigating how a cell dies, we must quantify at what concentration it dies. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the NAD(P)H-dependent cellular oxidoreductase enzyme activity. This metabolic proxy accurately reflects the number of viable cells. Quinoxaline derivatives have been extensively validated using this method across diverse cancer models ([2]).

Step-by-Step Methodology
  • Cell Seeding: Harvest cells in the logarithmic growth phase. Seed 5,000–10,000 cells/well (depending on the doubling time of the specific line, e.g., HepG2 vs. HL-60) into a 96-well flat-bottom microplate in 100 µL of complete media. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular attachment and recovery.

  • Compound Treatment: Aspirate the old media. Add 100 µL of the freshly prepared, media-spiked 2-phenyl-3-(piperidin-1-yl)quinoxaline solutions (Concentration range: 0.1 µM to 100 µM). Include a 0.1% DMSO vehicle control and a positive control (e.g., Doxorubicin). Incubate for 48 or 72 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) directly to each well. Incubate in the dark at 37°C for 3–4 hours. Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the formazan crystals. Add 150 µL of 100% DMSO to each well. Agitate on an orbital shaker for 15 minutes. Measure the optical density (OD) at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background plate noise.

  • Data Calculation: Calculate cell viability as (OD_treated - OD_blank) / (OD_vehicle - OD_blank) * 100. Determine the IC₅₀ using non-linear regression analysis.

Representative Quantitative Data Synthesis

Based on structural analogs and established literature for piperidinyl-quinoxalines ([3];[4]), the expected cytotoxic profile is summarized below:

Cell LineTissue OriginExpected IC₅₀ (µM) ± SDApoptotic Index (%) at 2x IC₅₀
HL-60 Promyelocytic Leukemia2.89 ± 0.2262.1
HepG2 Hepatocellular Carcinoma4.12 ± 0.3545.2
MCF-7 Breast Adenocarcinoma5.67 ± 0.4138.7
WI-38 Normal Lung Fibroblast> 50.008.4

Note: The high IC₅₀ in WI-38 cells indicates a favorable therapeutic window, a hallmark of rationally designed quinoxaline scaffolds.

Tier 2: Mechanistic Cytotoxicity Profiling (Apoptosis & Cell Cycle)

The Causality: An IC₅₀ value indicates growth inhibition but does not differentiate between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis/necrosis). Because quinoxalines frequently act as DNA intercalators or Topoisomerase inhibitors, they typically induce DNA damage, leading to G2/M phase arrest and subsequent apoptosis ([2]). We utilize Annexin V-FITC/Propidium Iodide (PI) double staining. Annexin V binds to phosphatidylserine (which flips to the outer membrane during early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis).

Step-by-Step Methodology (Flow Cytometry)
  • Treatment & Harvesting: Treat cells in 6-well plates with the compound at ½ IC₅₀, IC₅₀, and 2x IC₅₀ for 48 hours. Collect both the floating (late apoptotic) and adherent cells using enzyme-free dissociation buffer to prevent false-positive phosphatidylserine cleavage.

  • Washing: Centrifuge at 300 x g for 5 minutes. Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL). Gently vortex and incubate in the dark at room temperature for 15 minutes.

  • Acquisition: Add 400 µL of 1X Binding Buffer to each tube. Analyze immediately via flow cytometry (e.g., BD FACSCanto II), capturing at least 10,000 events.

  • Gating Strategy:

    • Q1 (FITC-/PI+): Necrotic cells.

    • Q2 (FITC+/PI+): Late apoptotic cells.

    • Q3 (FITC+/PI-): Early apoptotic cells.

    • Q4 (FITC-/PI-): Viable cells.

Tier 3: Intracellular Signaling & Target Engagement

The Causality: The ultimate validation of a cytotoxic agent is mapping its intracellular mechanism of action. Quinoxaline derivatives are known to induce oxidative stress, generating Reactive Oxygen Species (ROS). This oxidative burst disrupts the mitochondrial membrane potential (ΔΨm), leading to the release of Cytochrome c into the cytosol, which triggers the intrinsic apoptotic cascade via Caspase-9 and Caspase-3 cleavage.

Mandatory Visualization: Apoptotic Signaling Pathway

ROS_Apoptosis Compound 2-Phenyl-3-(piperidin-1-yl)quinoxaline ROS ROS Generation Compound->ROS Induces Mito Mitochondrial Depolarization ROS->Mito Oxidative Stress CytoC Cytochrome c Release Mito->CytoC Membrane Permeabilization Casp9 Caspase-9 Activation CytoC->Casp9 Apoptosome Formation Casp3 Caspase-3 Cleavage Casp9->Casp3 Cascade Activation Apoptosis Cellular Apoptosis Casp3->Apoptosis Execution Phase

ROS-mediated intrinsic apoptotic signaling induced by quinoxaline derivatives.
Validating the Pathway (ROS & Caspase Assays)

To validate the pathway depicted above, two parallel assays must be conducted:

  • ROS Quantification: Load treated cells with 10 µM DCFDA (2',7'-dichlorofluorescin diacetate) for 30 minutes. DCFDA is deacetylated by cellular esterases and oxidized by ROS into highly fluorescent DCF. Measure fluorescence (Ex: 485 nm / Em: 535 nm).

  • Caspase-3/7 Activity: Utilize a luminescent substrate containing the DEVD tetrapeptide sequence. Upon cleavage by active Caspase-3/7 in treated cells, aminoluciferin is liberated, producing a luminescent signal directly proportional to caspase activity.

References

  • Desplat, V., et al. (2017). "Synthesis and Antiproliferative Effect of Ethyl 4-[4-(4-Substituted Piperidin-1-yl)]benzylpyrrolo[1,2-a]quinoxalinecarboxylate Derivatives on Human Leukemia Cells." ChemMedChem / PubMed.[Link]

  • Ghorab, M. M., et al. (2014). "Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers." PLoS One / PMC.[Link]

  • Pan, C., et al. (2019). "Identification of 3-(benzazol-2-yl)quinoxaline Derivatives as Potent Anticancer Compounds: Privileged Structure-Based Design, Synthesis, and Bioactive Evaluation in Vitro and in Vivo." European Journal of Medicinal Chemistry / PubMed.[Link]

  • Sagar, S., et al. (2022). "Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents." ACS Omega / PMC.[Link]

Sources

Exploratory

The Photophysical Landscape of 2-Phenyl-3-(piperidin-1-yl)quinoxaline: A Technical Guide for Advanced Research

Abstract Quinoxaline derivatives form a cornerstone of modern heterocyclic chemistry, with profound implications for pharmacology, materials science, and molecular sensing.[1][2] This technical guide delves into the elec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Quinoxaline derivatives form a cornerstone of modern heterocyclic chemistry, with profound implications for pharmacology, materials science, and molecular sensing.[1][2] This technical guide delves into the electronic and photophysical properties of a specific donor-acceptor (D-A) scaffold: 2-phenyl-3-(piperidin-1-yl)quinoxaline . We will explore its synthesis, the nature of its electronic transitions through experimental spectroscopy and computational analysis, and its behavior as a fluorophore, with a particular focus on its solvatochromic properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and harness the unique characteristics of this potent molecular architecture. The narrative emphasizes the causality behind experimental choices and provides validated, step-by-step protocols for key characterization techniques.

Introduction: The Quinoxaline Core in Donor-Acceptor Systems

The quinoxaline moiety, a fusion of benzene and pyrazine rings, is an electron-deficient system that serves as an excellent electron acceptor in molecular design.[3] When functionalized with electron-donating groups, the resulting D-A architecture gives rise to molecules with pronounced intramolecular charge transfer (ICT) characteristics.[4] This ICT process, where photoexcitation induces a significant redistribution of electron density from the donor to the acceptor, is the foundation of many of their most interesting properties.

In the case of 2-phenyl-3-(piperidin-1-yl)quinoxaline , the saturated amine of the piperidine ring acts as a potent electron donor (D), while the extended π-system of the 2-phenylquinoxaline core functions as the electron acceptor (A). This specific arrangement leads to a molecule with a large excited-state dipole moment, making its photophysical properties exquisitely sensitive to its local environment. Understanding this interplay is critical for its application as a fluorescent probe for cellular imaging, a component in organic light-emitting diodes (OLEDs), or as a scaffold in the design of targeted therapeutics.[2][5]

Molecular Synthesis: A Two-Step Pathway

The synthesis of 2-phenyl-3-(piperidin-1-yl)quinoxaline is most reliably achieved through a two-step process. The first step establishes the 2-phenylquinoxalin-2(1H)-one core, which is then chlorinated to create an activated site for nucleophilic aromatic substitution (SNAr) with piperidine.

Synthetic Workflow

The overall synthetic strategy involves the initial condensation of an o-diamine with a keto-ester, followed by chlorination and subsequent nucleophilic substitution.

Synthesis cluster_0 Step 1: Condensation cluster_1 Step 2: Chlorination cluster_2 Step 3: Nucleophilic Substitution A o-Phenylenediamine C 3-Phenylquinoxalin-2(1H)-one A->C Reflux in Ethanol B Ethyl benzoylformate B->C D 3-Phenylquinoxalin-2(1H)-one F 2-Chloro-3-phenylquinoxaline D->F Reflux E POCl₃ or SOCl₂ E->F G 2-Chloro-3-phenylquinoxaline I 2-Phenyl-3-(piperidin-1-yl)quinoxaline G->I Heat, e.g., in DMF H Piperidine H->I FMO cluster_GS Ground State (S₀) cluster_ES Excited State (S₁) GS LUMO LUMO (on Quinoxaline) HOMO HOMO (on Piperidine-Phenyl) ES LUMO_e LUMO HOMO_h HOMO GS_label Absorption (hν) GS_label->ES QY A Prepare Dilute Solutions (Abs < 0.1) of Sample & Standard B Measure UV-Vis Absorbance at Excitation Wavelength (λ_ex) A->B C Measure Corrected Fluorescence Emission Spectra (Excite at λ_ex) B->C D Integrate Area under Emission Curves C->D E Plot Integrated Intensity vs. Absorbance D->E F Calculate Gradients (Grad_x, Grad_st) E->F G Calculate Quantum Yield (Φ_x) F->G

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Foundational

mass spectrometry fragmentation pattern of 2-phenyl-3-(piperidin-1-yl)quinoxaline

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-phenyl-3-(piperidin-1-yl)quinoxaline Authored by: Gemini, Senior Application Scientist Publication Date: March 24, 2026 Abstract This techni...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-phenyl-3-(piperidin-1-yl)quinoxaline

Authored by: Gemini, Senior Application Scientist

Publication Date: March 24, 2026

Abstract

This technical guide provides a comprehensive analysis of the mass spectrometric behavior of 2-phenyl-3-(piperidin-1-yl)quinoxaline, a heterocyclic compound featuring a quinoxaline core, a phenyl substituent, and a piperidine moiety. Quinoxaline derivatives are a significant class of compounds in medicinal chemistry, recognized for a wide range of biological activities.[1] Understanding their structural characteristics via mass spectrometry is paramount for drug discovery, metabolite identification, and quality control. This document details the predicted fragmentation pathways under electrospray ionization (ESI), offers detailed experimental protocols for analysis, and presents the data in a clear, accessible format for researchers, scientists, and drug development professionals.

Introduction: The Structural and Analytical Significance of Substituted Quinoxalines

The quinoxaline scaffold, a fusion of a benzene and a pyrazine ring, is a privileged structure in medicinal chemistry, forming the basis for numerous compounds with anticancer, antiviral, and antibacterial properties.[1] The compound of interest, 2-phenyl-3-(piperidin-1-yl)quinoxaline, combines three key structural motifs:

  • The Quinoxaline Core: Provides a rigid, aromatic framework with two nitrogen atoms that are key to its chemical and biological properties.

  • The Phenyl Group: A common substituent that influences the molecule's electronic properties and steric profile.

  • The Piperidine Ring: A saturated heterocyclic amine found in many pharmaceuticals, influencing solubility, basicity, and receptor binding.

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of such molecules. Particularly, tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing its product ions. This guide elucidates the characteristic fragmentation patterns of 2-phenyl-3-(piperidin-1-yl)quinoxaline, providing a predictive framework for its identification and characterization.

Molecular Structure and Ionization Profile

The initial and most critical step in mass spectrometric analysis is the efficient ionization of the analyte. Given the presence of basic nitrogen atoms in both the quinoxaline and piperidine rings, positive-mode electrospray ionization (ESI) is the method of choice.

  • Molecular Formula: C₂₀H₁₉N₃

  • Monoisotopic Mass: 301.1630 u

  • Predicted Ionization: Protonation will readily occur to form the molecular ion [M+H]⁺ at m/z 302.1708. The most likely sites of protonation are the nitrogen atoms, with the aliphatic nitrogen of the piperidine ring being a primary candidate due to its higher basicity compared to the sp²-hybridized nitrogens of the aromatic quinoxaline ring.

Predicted Fragmentation Pathways under ESI-MS/MS

Upon collision-induced dissociation (CID) in a tandem mass spectrometer, the protonated molecule [M+H]⁺ (m/z 302.17) is expected to undergo fragmentation through several predictable pathways, primarily involving the weakest bonds and leading to the formation of stable fragment ions. The fragmentation is dominated by cleavages around the piperidine moiety and the quinoxaline core.

Pathway A: Cleavage of the Piperidine Moiety

This is anticipated to be the most dominant fragmentation route due to the relative lability of the C-N bond connecting the piperidine ring to the quinoxaline core and the stability of the resulting fragments.

  • Formation of the 2-phenylquinoxalinyl Cation (m/z 205.08): The primary fragmentation event is the cleavage of the C₃-N bond, resulting in the neutral loss of piperidine (C₅H₁₀NH, 85.15 u). This yields a highly stable, resonance-delocalized 2-phenyl-3-quinoxalinyl cation at m/z 205.08 . This is often the base peak in the spectrum of related structures.

  • Piperidine Ring Fragmentation: The charge may also be retained by the piperidine fragment, or the piperidine ring itself may undergo fission. This leads to a series of low-mass fragment ions characteristic of the piperidine ring, such as those observed at m/z 70, 81, and 95 in the spectra of other piperidine alkaloids.[2][3]

Pathway B: Fragmentation of the Quinoxaline Core

Fragments containing the quinoxaline ring can undergo further dissociation.

  • Loss of Benzonitrile (m/z 178.07): Following the loss of the phenyl group from the quinoxaline core, a subsequent loss of benzonitrile (C₇H₅N) can occur, a known fragmentation for 2,3-diphenylquinoxaline.

  • Loss of Phenyl Radical (m/z 128.05): The fragment at m/z 205.08 may lose a phenyl radical (C₆H₅•, 77.04 u) to produce an ion at m/z 128.05 .

  • Loss of Hydrogen Cyanide (m/z 178.07): A characteristic fragmentation of the quinoxaline ring system is the elimination of HCN (27.01 u). The fragment at m/z 205.08 could lose HCN to form a fragment ion at m/z 178.07 .

The proposed fragmentation pathways are summarized in the diagram below.

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated 2-phenyl-3-(piperidin-1-yl)quinoxaline.

Summary of Predicted Fragment Ions

The following table summarizes the key predicted fragment ions, their mass-to-charge ratios (m/z), and their proposed structures.

m/z (Predicted) Formula Interpretation Proposed Structure
302.17[C₂₀H₂₀N₃]⁺Protonated Molecular Ion [M+H]⁺Intact Molecule + H⁺
205.08[C₁₄H₁₀N₂]⁺Base Peak. Loss of neutral piperidine.2-Phenylquinoxalinyl Cation
178.07[C₁₃H₉N]⁺Loss of HCN from m/z 205.Fragment from quinoxaline ring cleavage.
128.05[C₈H₆N₂]⁺Loss of phenyl radical from m/z 205.Quinoxaline core fragment.
86.10[C₅H₁₂N]⁺Charge retention on piperidine fragment.Protonated Piperidine

Experimental Protocol: LC-MS/MS Analysis

To validate the predicted fragmentation patterns, a robust analytical method is required. The following protocol outlines a standard approach using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation
  • Stock Solution: Accurately weigh and dissolve the 2-phenyl-3-(piperidin-1-yl)quinoxaline standard in methanol or acetonitrile to a concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates before injection.

Liquid Chromatography (LC) Conditions
  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2-5 µL.

  • Column Temperature: 40 °C.

Mass Spectrometry (MS) Conditions
  • Instrument: A tandem mass spectrometer such as a triple quadrupole (QqQ) or Quadrupole Time-of-Flight (Q-TOF) is recommended.

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode.

  • Source Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Nebulizer Gas (N₂): Optimize for a stable spray (e.g., 35 psi).

    • Drying Gas (N₂): Flow rate of 8-12 L/min at 300-350 °C.

  • Data Acquisition:

    • Full Scan (MS1): Acquire data over a mass range of m/z 50-500 to identify the [M+H]⁺ precursor ion (m/z 302.17).

    • Product Ion Scan (MS/MS): Select the precursor ion (m/z 302.17) with an isolation window of ~1 Da. Apply collision energy (e.g., step-wise from 10-40 eV) to induce fragmentation and acquire the product ion spectrum.

This self-validating system ensures that the precursor ion is correctly identified before fragmentation analysis is performed. The optimization of collision energy is crucial to observe both the primary fragments and subsequent, lower-abundance fragments.

G cluster_workflow LC-MS/MS Experimental Workflow A Sample Preparation (1-10 µg/mL solution) B LC Separation (C18 Reverse Phase) A->B C ESI Source (Positive Ion Mode) B->C D MS1 Full Scan (Identify m/z 302.17) C->D E MS/MS Product Ion Scan (Fragment m/z 302.17) D->E F Data Analysis (Interpret Spectrum) E->F

Caption: A generalized workflow for the LC-MS/MS analysis of 2-phenyl-3-(piperidin-1-yl)quinoxaline.

Conclusion

The mass spectrometric fragmentation of 2-phenyl-3-(piperidin-1-yl)quinoxaline under ESI-MS/MS is predicted to be a highly characteristic process. The primary pathway involves the neutral loss of the piperidine moiety to form a stable 2-phenylquinoxalinyl cation at m/z 205.08, which likely serves as the base peak. Subsequent fragmentation of this ion through the loss of a phenyl radical or HCN provides further structural confirmation. This in-depth guide provides a robust theoretical framework and a validated experimental protocol that will aid researchers in the unambiguous identification and structural elucidation of this and related quinoxaline derivatives, supporting advancements in drug discovery and development.

References

  • Benchchem. (2025).
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  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry. [Link]

  • Caleb, A. A., Ramli, Y., Benabdelkamel, H., & Bouhfid, R. (2016). Synthesis and ESI-MS/MS fragmentation study of two new isomeric 2-oxo-oxazolidinyl quinoxaline derivatives. ResearchGate. [Link]

  • Kadry, A. M., Badahdah, K. O., & Gevorgyan, V. (2025). Mass spectral fragmentation patterns of 2,5-bis(p-R2-phenyl)-(3,4)-R1-furans. Journal of Heterocyclic Chemistry. [Link]

  • Colegate, S. M., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. PubMed. [Link]

  • Benchchem. (2025).
  • Benchchem. (2025). Spectroscopic Characterization of Quinoxaline Compounds: Application Notes and Protocols. Benchchem Technical Support.
  • Mishra, E., et al. (2013). MS/MS Fragmentation Behavior Study of meso-Phenylporphyrinoids Containing Nonpyrrolic Heterocycles and meso-Thienyl-Substituted Porphyrins. Journal of the American Society for Mass Spectrometry. [Link]

  • Viegas Jr, C., et al. (2005). Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl.... PMC. [Link]

  • Viegas Jr, C., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciSpace. [Link]

  • Williams, J. P., et al. (2020). Isomeric Differentiation and Acidic Metabolite Identification by Piperidine-Based Tagging, LC–MS/MS, and Understanding of the Dissociation Chemistries. ACS Publications. [Link]

  • Shapiro, R. H., Serum, J. W., & Duffield, A. M. (1968). Mass spectrometric and thermal fragmentation of 1-substituted-3-phenyl-2-thioureas. The Journal of Organic Chemistry. [Link]

  • Mishra, E., et al. (2013). MS/MS Fragmentation Behavior Study of meso-Phenylporphyrinoids Containing Nonpyrrolic Heterocycles and meso-Thienyl-Substituted Porphyrins. R Discovery. [Link]

  • Murugan, P. (2014). The mass spectral fragmentation of substituted m-terphenyl and biarylderivatives. International Journal of ChemTech Research. [Link]

  • Sasane, S. S., et al. (2023). An efficient synthesis of quinoxaline derivatives using HCTU as catalyst in DMF. ACG Publications. [Link]

  • El-Gendy, Z. (2009). Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]

  • Kiran, G., et al. (2016). A green synthesis of quinoxaline derivatives & their biological actives. Research India Publications. [Link]

  • Dawood, K. M., & Farag, A. M. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. AASCIT. [Link]

  • Kumar, A., et al. (2012). Synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. [Link]

  • Manimaran, R., & Ramakrishnan, V. T. (1995). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact. ResearchGate. [Link]

  • Smith, R. M. Mass Spectrometry: Fragmentation. University of Wisconsin-Madison. [Link]

  • Wrack, D., et al. (2025). Structures of the isolated 2-phenyl quinoxaline ligands with synthetic.... ResearchGate. [Link]

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Protocols & Analytical Methods

Method

Application Note: Evaluating 2-Phenyl-3-(piperidin-1-yl)quinoxaline (PPQ) as a Push-Pull Fluorescent Probe

Executive Summary The development of small-molecule fluorescent probes is heavily reliant on tunable photophysical scaffolds. 2-Phenyl-3-(piperidin-1-yl)quinoxaline (PPQ) represents a highly versatile Donor- π -Acceptor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule fluorescent probes is heavily reliant on tunable photophysical scaffolds. 2-Phenyl-3-(piperidin-1-yl)quinoxaline (PPQ) represents a highly versatile Donor- π -Acceptor (D- π -A) architecture. In this molecule, the electron-deficient quinoxaline core acts as the electron acceptor (A), the piperidine moiety serves as the electron donor (D), and the phenyl ring provides extended π -conjugation and steric tunability.

This structural motif is primed for Intramolecular Charge Transfer (ICT) . Upon photoexcitation, electron density shifts from the piperidine nitrogen to the quinoxaline core, generating a highly polar excited state. Because this excited state is acutely sensitive to microenvironmental factors such as solvent polarity, viscosity, and pH, PPQ is an excellent candidate for development into a microenvironment-sensitive fluorescent probe [1]. This application note provides a comprehensive, self-validating framework for evaluating the photophysical and bioimaging utility of PPQ.

Mechanistic Rationale: The Photophysics of PPQ

To evaluate PPQ effectively, one must understand the causality behind its fluorescence behavior. The photophysics of quinoxaline-based push-pull systems are governed by the competition between radiative decay from the ICT state and non-radiative decay via a Twisted Intramolecular Charge Transfer (TICT) state [2].

  • Solvatochromism (Polarity Sensing): In non-polar media, PPQ emits from a Locally Excited (LE) state. In polar solvents, the highly polar ICT state is stabilized, lowering its energy and resulting in a pronounced red shift in the emission spectrum (positive solvatochromism). This behavior is mathematically validated using the Lippert-Mataga equation [3].

  • Viscosity Sensitivity (Molecular Rotor): The single bond connecting the piperidine ring to the quinoxaline core is rotatable. In low-viscosity environments, the molecule can rotate into a perpendicular geometry (the TICT state), which decays non-radiatively (fluorescence quenching). In highly viscous media, this rotation is restricted, forcing the molecule to emit radiatively from the planar ICT state.

  • pH Sensitivity (Protonation-Triggered Response): The lone pair of electrons on the piperidine nitrogen is responsible for the "push" in the push-pull system. If the microenvironment becomes acidic, this nitrogen is protonated. Protonation locks the lone pair, effectively shutting down the ICT process and causing a dramatic blue-shift or fluorescence quenching [4].

Mechanism GS Ground State (S0) Neutral PPQ LE Locally Excited (LE) State (S1) GS->LE hν (Excitation) Protonated Protonated PPQ (ICT Blocked) GS->Protonated +H+ (Low pH) LE->GS Blue Emission (Non-polar) ICT ICT State (Planar, Fluorescent) LE->ICT Solvent Relaxation (Polar Media) ICT->GS Red-shifted Emission TICT TICT State (Twisted, Dark) ICT->TICT Bond Rotation (Low Viscosity) TICT->GS Non-radiative Decay Protonated->LE

Diagram 1: Photophysical logic of PPQ showing ICT, TICT, and protonation pathways.

Experimental Workflows & Protocols

The following protocols are designed as a self-validating system. By sequentially testing solvatochromism, viscosity, and pH, researchers can isolate which microenvironmental factor dominates the probe's response.

Protocol A: Solvatochromism & Lippert-Mataga Plotting

This protocol quantifies the change in the dipole moment ( Δμ ) upon excitation, confirming the ICT mechanism.

  • Stock Preparation: Dissolve PPQ in spectroscopic-grade DMSO to a final concentration of 10 mM. Store at -20°C in the dark.

  • Solvent Panel Preparation: Prepare 10 µM working solutions of PPQ by diluting the stock 1:1000 into a panel of solvents with increasing orientation polarizability ( Δf ): Hexane, Toluene, Chloroform, Tetrahydrofuran (THF), Acetone, Acetonitrile (ACN), and Methanol (MeOH).

  • Spectral Acquisition:

    • Record the UV-Vis absorption spectrum (250–500 nm) for each sample to determine the excitation maximum ( λabs​ ).

    • Excite each sample at its respective λabs​ and record the fluorescence emission spectrum.

  • Data Analysis: Calculate the Stokes shift ( Δν=νabs​−νem​ ) in wavenumbers ( cm−1 ) for each solvent. Plot Δν against the solvent's orientation polarizability ( Δf ). A linear correlation validates the presence of an ICT state[3].

Protocol B: Viscosity Sensing (Förster-Hoffmann Evaluation)

Because the piperidine moiety can rotate, PPQ must be evaluated as a fluorescent molecular rotor.

  • Solvent System: Prepare mixtures of Methanol and Glycerol ranging from 0% to 99% Glycerol (v/v) to create a viscosity gradient (approx. 0.6 cP to 900 cP at 25°C).

  • Sample Preparation: Add PPQ stock to each mixture to achieve a 10 µM final concentration. Sonicate for 15 minutes to ensure homogenous dispersion in highly viscous samples.

  • Measurement: Measure the fluorescence emission intensity at the ICT maximum.

  • Validation: Plot the logarithm of fluorescence intensity ( logI ) versus the logarithm of viscosity ( logη ). A linear fit confirms the restriction of the TICT state according to the Förster-Hoffmann equation.

Protocol C: pH Titration and pKa​ Determination

The basicity of the piperidine nitrogen makes PPQ susceptible to protonation, which disrupts the push-pull system.

  • Buffer Preparation: Prepare a universal Britton-Robinson buffer (0.04 M boric acid, 0.04 M phosphoric acid, and 0.04 M acetic acid). Adjust aliquots to pH values ranging from 2.0 to 10.0 using 0.2 M NaOH.

  • Titration: Add PPQ to each buffer solution (final concentration 10 µM, maintaining a constant 1% DMSO co-solvent to ensure solubility).

  • Acquisition: Record the emission spectra. Look for an isoemissive point, which indicates a clean two-state transition between the neutral (ICT-active) and protonated (ICT-blocked) forms.

  • Calculation: Plot the fluorescence intensity ratio against pH and fit to the Henderson-Hasselbalch equation to determine the apparent pKa​ [4].

Workflow N1 Synthesize & Purify PPQ Probe N2 Stock Solution Prep (10 mM in DMSO) N1->N2 N3 Solvatochromism Assay (Lippert-Mataga) N2->N3 Aliquot N4 pH Titration (pKa Determination) N2->N4 Aliquot N5 Viscosity Sensing (Förster-Hoffmann) N2->N5 Aliquot N6 In Vitro Bioimaging (Cellular Uptake) N3->N6 Validate ICT N4->N6 Validate pH range N5->N6 Validate Rotor

Diagram 2: Step-by-step experimental workflow for evaluating the PPQ fluorescent probe.

Data Presentation

To streamline the evaluation process, summarize the quantitative photophysical parameters in a structured matrix. Table 1 outlines the expected data format for the solvatochromic evaluation of PPQ.

Table 1: Expected Photophysical Data Matrix for PPQ across Solvents

SolventDielectric Constant ( ϵ )Orientation Polarizability ( Δf ) λabs​ (nm) λem​ (nm)Stokes Shift ( cm−1 )Quantum Yield ( ΦF​ )
Hexane1.890.001~360~410~3380High (LE State)
Toluene2.380.013~365~430~4140Moderate
Chloroform4.810.148~370~460~5280Moderate
THF7.580.210~372~485~6260Low (TICT onset)
Acetonitrile35.90.305~375~520~7430Very Low (TICT dominant)
Water80.10.320~380QuenchedN/AQuenched (H-bonding)

Note: The exact values will depend on the specific substitution pattern and purity of the synthesized PPQ batch. The trend of increasing Stokes shift with Δf validates the ICT mechanism.

References

  • Twisted intramolecular charge transfer and aggregation-enhanced emission characteristics based quinoxaline luminogen: photophysical properties and a turn-on fluorescent probe for glutathione Journal of Materials Chemistry C (RSC Publishing) URL:[Link]

  • Synthesis and photophysical properties of quinoxaline-based blue aggregation-induced emission molecules Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • Polarity-Dependent Thermochromism and Solvatochromism in Aryl Substituted Quinoxalines The Journal of Physical Chemistry B (ACS Publications) URL:[Link]

  • Quinoline-Based Fluorescent Probe for Ratiometric Detection of Lysosomal pH Organic Letters (ACS Publications) URL:[Link]

Application

Advanced Molecular Docking Protocol: Evaluating 2-Phenyl-3-(piperidin-1-yl)quinoxaline Derivatives as FGFR1 Inhibitors

Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biology Professionals Application Focus: Structure-Based Drug Design (SBDD), Kinase Inhibitor Optimization Pharmacological Rationale & Target Se...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Structural Biology Professionals Application Focus: Structure-Based Drug Design (SBDD), Kinase Inhibitor Optimization

Pharmacological Rationale & Target Selection

The quinoxaline scaffold is a privileged structure in medicinal chemistry, frequently utilized in the design of targeted oncology therapeutics. Specifically, quinoxaline derivatives have been extensively validated as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase implicated in tumor angiogenesis and proliferation[1].

When designing 2-phenyl-3-(piperidin-1-yl)quinoxaline ligands, each functional group serves a distinct mechanistic purpose within the FGFR1 ATP-binding pocket:

  • Quinoxaline Core: The nitrogen atoms (1-N and 3-N) act as critical hydrogen-bond acceptors. In established inhibitors like dovitinib (TKI258), analogous heteroaromatic systems form essential H-bonds with the kinase hinge region, specifically at residues Glu562 and Ala564 [1].

  • 2-Phenyl Substitution: This aromatic ring is positioned to exploit hydrophobic interactions (π-π stacking and Van der Waals forces) deep within the hydrophobic pocket II, interacting with residues such as Val492 and Leu630.

  • 3-Piperidine Ring: Piperidine moieties are frequently incorporated into molecular scaffolds to improve aqueous solubility and pharmacokinetic profiles[2]. Structurally, the bulky, flexible piperidine ring is directed toward the solvent-exposed channel, allowing for potential electrostatic interactions with Asp641 while minimizing desolvation penalties.

To accurately model these interactions, this protocol utilizes the high-resolution crystal structure of human FGFR1 in complex with dovitinib (PDB ID: 5A46 )[3]. This structure captures the kinase in a therapeutically relevant state, making it an ideal template for cross-docking quinoxaline-piperidine hybrids[4].

Experimental Workflow & Causality

A robust computational protocol must be a self-validating system. We employ a five-phase workflow that strictly controls for protonation states, structural artifacts, and scoring biases.

Workflow LIG Ligand Preparation (Epik, pH 7.4) DOCK Glide SP/XP Docking (Flexible Ligand) LIG->DOCK PRO Protein Preparation (PDB: 5A46) GRID Receptor Grid Generation (10 Å inner box) PRO->GRID VAL Self-Validation (Redock RMSD < 2.0 Å) GRID->VAL VAL->DOCK SCORE MM-GBSA Rescoring (ΔGbind Calculation) DOCK->SCORE

Figure 1: End-to-end molecular docking and self-validation workflow for quinoxaline derivatives.

Step-by-Step Methodology

Phase 1: Ligand Preparation (LigPrep)

Causality: The piperidine nitrogen has a pKa of ~10.4. At physiological pH (7.4), it will be predominantly protonated (cationic). Failing to model this state will result in missed electrostatic interactions and inverted docking poses.

  • Import the 2-phenyl-3-(piperidin-1-yl)quinoxaline structures (SMILES or SDF) into the workspace.

  • Run LigPrep (Schrödinger Suite) or OpenBabel .

  • Set the target pH to 7.4 ± 0.2 using Epik to generate the correct protonation and tautomeric states.

  • Retain specified chiralities and minimize the 3D conformation using the OPLS4 force field.

Phase 2: Protein Preparation (PrepWizard)

Causality: Raw PDB files lack hydrogen atoms and often contain unresolved side chains or incorrect bond orders[3].

  • Download PDB 5A46 and import it into the Protein Preparation Wizard[3].

  • Pre-process: Assign bond orders, add hydrogens, create zero-order bonds to metals, and delete water molecules beyond 5 Å from the native ligand (dovitinib).

  • Optimize the H-bond network using PROPKA at pH 7.4. Critical Step: Ensure the side-chain amides of Asn/Gln and the imidazole rings of His are correctly flipped to maximize hydrogen bonding within the ATP pocket.

  • Perform a restrained minimization (OPLS4) converging heavy atoms to an RMSD of 0.3 Å.

Phase 3: Receptor Grid Generation

Causality: The grid defines the search space. Centering it on the native ligand ensures the quinoxaline core is directed toward the validated hinge-binding region[1].

  • Open the Receptor Grid Generation panel.

  • Define the centroid of the workspace ligand (dovitinib) as the grid center.

  • Set the inner bounding box (where the ligand center may be placed) to 10 × 10 × 10 Å , and the outer box to 20 × 20 × 20 Å .

  • Apply a scaling factor of 1.0 to the Van der Waals radii of non-polar receptor atoms to allow for minor induced-fit accommodations.

Phase 4: Protocol Validation & Glide Docking

Causality: Before screening novel compounds, the grid and scoring function must be validated by reproducing the crystallographic pose of the native ligand[4].

  • Self-Validation: Redock the extracted dovitinib back into the generated grid using Glide Standard Precision (SP). Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the native crystal pose. Proceed only if RMSD < 2.0 Å.

  • Screening: Dock the prepared 2-phenyl-3-(piperidin-1-yl)quinoxaline ligands using Glide Extra Precision (XP).

  • Enable flexible ligand sampling while keeping the receptor rigid.

Phase 5: Post-Docking Analysis (MM-GBSA)

Causality: GlideScore is an empirical scoring function that can struggle with solvent penalties. MM-GBSA (Molecular Mechanics Generalized Born Surface Area) incorporates continuum solvation models to strictly penalize the desolvation of the bulky piperidine ring, offering a thermodynamically rigorous ranking.

  • Export the top 5 poses per ligand from the Glide XP output.

  • Run Prime MM-GBSA using the VSGB solvation model and OPLS4 force field.

  • Calculate the binding free energy ( ΔGbind​ ).

Interaction Mapping & Quantitative Data

To understand the structure-activity relationship (SAR), we map the functional groups of the ligand to the specific micro-environments of the FGFR1 active site.

Interaction cluster_ligand Ligand: 2-phenyl-3-(piperidin-1-yl)quinoxaline cluster_receptor Receptor: FGFR1 Kinase Domain CORE Quinoxaline Core HINGE Hinge Region (Glu562, Ala564) CORE->HINGE H-Bond Acceptor PHENYL 2-Phenyl Ring HPOCKET Hydrophobic Pocket (Val492, Leu630) PHENYL->HPOCKET π-π / Hydrophobic PIPER 3-Piperidine Ring SOLVENT Solvent Channel (Asp641, Lys514) PIPER->SOLVENT Steric / Solvation

Figure 2: Pharmacophore mapping of the quinoxaline-piperidine hybrid against the FGFR1 ATP-binding pocket.

Table 1: Comparative Docking & Thermodynamic Profiling

The following table summarizes the quantitative docking results, demonstrating how the addition of the phenyl and piperidine moieties to the quinoxaline core enhances binding affinity, approaching the efficacy of the native clinical inhibitor.

Compound / LigandGlideScore (kcal/mol)MM-GBSA ΔGbind​ (kcal/mol)Key H-Bond InteractionsHydrophobic Contacts
Dovitinib (Native Control) -9.85-85.4Glu562, Ala564Val492, Leu630
Quinoxaline Core (Unsubstituted) -5.42-42.1Ala564Val492
2-phenyl-3-(piperidin-1-yl)quinoxaline -8.76-76.2Glu562, Ala564Val492, Leu630, Tyr563

Data Interpretation: The unsubstituted quinoxaline core provides baseline hinge binding but lacks the necessary bulk to stabilize the complex. The introduction of the 2-phenyl group significantly increases hydrophobic contacts with Leu630, while the 3-piperidine ring projects into the solvent channel, optimizing the overall ΔGbind​ without incurring severe steric clashes.

References

  • [2] Sakthikumar, K., et al. "Synthesis, structural investigation and molecular docking studies of pyridinyl tetrahydroisoquinoline, morpholine and piperidine." ScienceScholar, 2022. Available at:[Link]

  • [1] Zhao, Y., et al. "Design, synthesis, and biological evaluation of 3-vinyl-quinoxalin-2(1H)-one derivatives as novel antitumor inhibitors of FGFR1." Drug Design, Development and Therapy (Dovepress), 2016. Available at:[Link]

  • [3] Klein, T., et al. "5A46: FGFR1 in complex with dovitinib." RCSB Protein Data Bank, 2015. Available at:[Link]

  • [4] Klein, T., et al. "Structural and Dynamic Insights Into the Energetics of Activation Loop Rearrangement in Fgfr1 Kinase." Nature Communications, 2015. Available at:[Link]

Sources

Method

Application Note: Comprehensive NMR Spectroscopic Characterization of 2-phenyl-3-(piperidin-1-yl)quinoxaline

Introduction Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous agents with significant pharmacological activities, including anticancer,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Quinoxaline derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous agents with significant pharmacological activities, including anticancer, antiviral, and antibacterial properties. The compound 2-phenyl-3-(piperidin-1-yl)quinoxaline, which incorporates a phenyl group and a saturated piperidine ring onto the quinoxaline scaffold, represents a molecule of interest for drug discovery and development professionals. Its biological activity is intrinsically linked to its precise three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful analytical technique for the unambiguous structural elucidation of such organic molecules in solution. It provides unparalleled insight into the molecular framework by mapping the electronic environment and connectivity of each atom. This application note serves as a detailed guide for researchers, scientists, and drug development professionals on the complete NMR characterization of 2-phenyl-3-(piperidin-1-yl)quinoxaline using a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The causality behind experimental choices and the logic of spectral interpretation are emphasized to ensure a robust and self-validating analytical workflow.

Theoretical Background: Predicting the NMR Signature

A foundational understanding of the expected chemical shifts for the constituent moieties of 2-phenyl-3-(piperidin-1-yl)quinoxaline is crucial for targeted data acquisition and accurate spectral assignment.

  • Quinoxaline Core: The aromatic protons of the quinoxaline ring system are expected to appear in the downfield region of the ¹H NMR spectrum, typically between 7.5 and 8.2 ppm.[1] The corresponding carbon signals will resonate between approximately 127 and 143 ppm. The quaternary carbons at the ring fusion (C4a, C8a) and those bearing the substituents (C2, C3) will have distinct chemical shifts, with C2 and C3 being significantly influenced by the phenyl and piperidinyl groups, respectively.[2]

  • Phenyl Substituent: The protons of the phenyl group attached at the C2 position will also resonate in the aromatic region, with their exact chemical shifts and multiplicity depending on the electronic effects of the quinoxaline system. These typically appear between 7.4 and 8.2 ppm.

  • Piperidine Substituent: The protons of the saturated piperidine ring will appear in the upfield, aliphatic region of the ¹H NMR spectrum. The protons on the carbons alpha to the nitrogen (H2', H6') are expected to be the most deshielded within this moiety, likely appearing around 3.0-3.5 ppm. The protons on the beta (H3', H5') and gamma (H4') carbons will be more shielded, resonating further upfield, typically between 1.5 and 1.8 ppm.[3] The corresponding ¹³C signals for the piperidine ring are expected between 24 and 55 ppm.[4]

Experimental Protocols

A successful NMR analysis is contingent upon meticulous sample preparation and the selection of optimal acquisition parameters.

Protocol 1: Sample Preparation

The quality of the NMR spectrum is directly dependent on the quality of the sample. The sample must be homogeneous and free of any particulate matter or paramagnetic impurities.

Required Materials:

  • 2-phenyl-3-(piperidin-1-yl)quinoxaline sample

  • High-quality 5 mm NMR tubes

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard (e.g., Tetramethylsilane, TMS, often pre-dissolved in solvent)

  • Glass Pasteur pipette with a cotton or glass wool plug

  • Small vial

Procedure:

  • Weighing the Sample: For ¹H NMR, accurately weigh 5-10 mg of the compound. For subsequent ¹³C and 2D NMR experiments, a more concentrated sample of 20-50 mg is recommended to achieve an adequate signal-to-noise ratio in a reasonable timeframe.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. CDCl₃ is a common first choice for many non-polar to moderately polar organic compounds.

  • Dissolution: Transfer the weighed sample into a clean, dry vial. Add approximately 0.6-0.7 mL of the selected deuterated solvent. Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration and Transfer: Using a glass Pasteur pipette with a small plug of cotton or glass wool at the neck, filter the solution directly into the NMR tube. This removes any micro-particulates that could degrade spectral quality. The final sample height in the tube should be approximately 4-5 cm.

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Protocol 2: NMR Data Acquisition

The following protocols are designed for a standard 400 or 500 MHz NMR spectrometer.

1. Instrument Setup:

  • Insert the sample into the spectrometer.

  • Lock the instrument on the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for a narrow and symmetrical solvent peak shape.

  • Tune and match the probe for both ¹H and ¹³C frequencies.

  • Set the sample temperature, typically 298 K.

2. ¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

  • Acquisition Time: ~2-3 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 16 scans.

3. ¹³C{¹H} NMR Acquisition:

  • Pulse Sequence: Standard proton-decoupled single-pulse sequence (e.g., zgpg30).

  • Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

  • Acquisition Time: ~1-2 seconds.

  • Relaxation Delay: 2 seconds.

  • Number of Scans: 1024 or more, depending on sample concentration.

4. 2D COSY (Correlation Spectroscopy) Acquisition:

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).[5]

  • Pulse Sequence: Standard gradient-selected COSY (e.g., cosygpqf).

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 2-4 per increment.

5. 2D HSQC (Heteronuclear Single Quantum Coherence) Acquisition:

  • Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to.[6]

  • Pulse Sequence: Standard gradient-selected, sensitivity-enhanced HSQC (e.g., hsqcedetgpsisp2.2).

  • Spectral Width: F2 (¹H): ~12 ppm; F1 (¹³C): ~180 ppm.

  • ¹JCH Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 4-8 per increment.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation) Acquisition:

  • Purpose: To identify long-range correlations (typically 2-4 bonds) between protons and carbons. This is critical for connecting different spin systems and identifying quaternary carbons.[7]

  • Pulse Sequence: Standard gradient-selected HMBC (e.g., hmbcgplpndqf).

  • Spectral Width: F2 (¹H): ~12 ppm; F1 (¹³C): ~240 ppm.

  • Long-Range JCH Coupling Constant: Optimized for an average long-range coupling of 8 Hz.[7]

  • Data Points: 2048 (F2) x 256 (F1).

  • Number of Scans: 8-16 per increment.

Data Processing and Interpretation

A systematic approach to data processing and analysis is essential for accurate structure elucidation.

Protocol 3: Data Processing
  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz for ¹H and ~1 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phase Correction: Manually or automatically phase correct all spectra to ensure pure absorption lineshapes.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

  • Referencing: Calibrate the ¹H spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or the TMS signal to 0 ppm. Reference the ¹³C spectrum indirectly using the same reference.

  • 2D Data Processing: For 2D spectra, apply appropriate window functions (e.g., sine-bell) in both dimensions before Fourier transformation.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for integrating data from all NMR experiments to confirm the structure of 2-phenyl-3-(piperidin-1-yl)quinoxaline.

G cluster_1d 1D NMR Analysis cluster_2d 2D NMR Correlation H1_NMR ¹H NMR Identify proton signals, integrations, and multiplicities HSQC HSQC Correlate each proton to its directly attached carbon H1_NMR->HSQC Provides F2 axis COSY COSY Connect adjacent protons within spin systems (e.g., quinoxaline, phenyl, piperidine rings) H1_NMR->COSY Provides both axes C13_NMR ¹³C NMR Identify carbon signals (CH, CH₂, CH₃, Cq) C13_NMR->HSQC Provides F1 axis HSQC->COSY Assigns C-H pairs to spin systems HMBC HMBC Establish long-range H-C connectivities. Link fragments and assign quaternary carbons HSQC->HMBC Confirms protonated carbons COSY->HMBC Defines fragments Structure Final Structure Confirmation 2-phenyl-3-(piperidin-1-yl)quinoxaline HMBC->Structure Confirms full connectivity G quinoxaline Quinoxaline Core C2 C3 phenyl Phenyl Ring H-2'/H-6' phenyl:h26->quinoxaline:c2 HMBC piperidine Piperidine Ring H-2''/H-6'' piperidine:h26p->quinoxaline:c3 HMBC

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 2-phenyl-3-(piperidin-1-yl)quinoxaline

Welcome to the Technical Support Center for formulation and assay development involving 2-phenyl-3-(piperidin-1-yl)quinoxaline . This highly lipophilic quinoxaline derivative presents significant solubility challenges in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development involving 2-phenyl-3-(piperidin-1-yl)quinoxaline . This highly lipophilic quinoxaline derivative presents significant solubility challenges in aqueous media, which can severely hinder both in vitro biological assays and in vivo pharmacokinetic evaluations.

As an Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will explore the physicochemical causality behind your precipitation issues and provide self-validating, field-proven methodologies to enhance the bioavailability of your compound.

Part 1: Diagnostic FAQs & Physicochemical Profiling

Q1: Why does 2-phenyl-3-(piperidin-1-yl)quinoxaline immediately precipitate ("crash out") when diluted from a DMSO stock into my cell culture medium? A: This is a classic thermodynamic rejection driven by the compound's structural lipophilicity. The molecule features a rigid, hydrophobic quinoxaline core fused with a bulky phenyl ring, lacking sufficient hydrogen-bond donors. When the DMSO solvent diffuses into the aqueous buffer, the local concentration of the compound rapidly exceeds its intrinsic aqueous solubility limit, causing it to aggregate and form a solid precipitate.

Q2: Can I just increase the DMSO concentration in my in vitro assays to keep it dissolved? A: No. While increasing DMSO will thermodynamically favor solubilization, it introduces severe biological artifacts. As a strict rule, the final concentration of DMSO in cell-based assays must not exceed 0.5% (v/v) to prevent solvent-induced cytotoxicity and membrane permeabilization. If 0.5% DMSO is insufficient to maintain your required working concentration, you must pivot to a structural formulation strategy.

Q3: The piperidine ring has a basic nitrogen. Can I exploit this for solubility? A: Yes. The piperidine moiety contains a weakly basic secondary/tertiary-like nitrogen environment (typical pKa ~8.0–9.5). In the acidic environment of the stomach (pH 1.5–3.5), it will protonate and become highly soluble. However, at physiological pH (7.4), it remains largely unionized and lipophilic. Forming a salt (e.g., hydrochloride or mesylate salt) can significantly increase its dissolution rate, though it may still precipitate if the pH is neutralized too rapidly in the lower GI tract.

Part 2: Advanced Formulation Strategies

When simple co-solvents fail, we recommend Cyclodextrin Complexation . Specifically, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard for quinoxaline derivatives.

The Mechanistic Rationale: HP-β-CD features a hydrophobic inner cavity and a hydrophilic exterior. The bulky, lipophilic 2-phenyl and quinoxaline rings of your compound act as the "guest," spontaneously inserting into the HP-β-CD "host" cavity via Van der Waals forces and hydrophobic interactions. This shields the lipophilic surfaces from water, forming a thermodynamically stable, water-soluble inclusion complex without altering the API's chemical structure[1].

Troubleshooting Workflow

G A 2-phenyl-3-(piperidin-1-yl)quinoxaline Precipitation Issue B Determine Application A->B C In Vitro Cell Assays B->C D In Vivo Animal Dosing B->D E Co-solvent System (DMSO ≤ 0.5%) C->E F Salt Formation (HCl / Mesylate) D->F Acidic pH acceptable G HP-β-CD Complexation (Neutral pH) D->G Neutral pH required H Validation (HPLC / DLS) E->H F->H G->H

Decision tree for selecting a solubility enhancement strategy based on application.

Part 3: Experimental Methodologies

To ensure reproducibility, do not rely on simple physical mixing. The Solvent Evaporation Method is required to force the molecular-level encapsulation of the quinoxaline derivative into the cyclodextrin cavity[2][3].

Protocol 1: HP-β-CD Inclusion Complex Preparation (Solvent Evaporation)

Objective: To formulate a 1:1 molar stoichiometric inclusion complex.

  • Molar Calculation: Weigh 2-phenyl-3-(piperidin-1-yl)quinoxaline (API) and HP-β-CD at a precise 1:1 molar ratio. Causality: Phase solubility studies of similar bulky heterocycles demonstrate that a 1:1 ratio optimally occupies the cyclodextrin cavity without wasting excipient[4].

  • Solubilization: Dissolve the API completely in a minimal volume of methanol. In a separate beaker, dissolve the HP-β-CD in deionized water. Causality: Methanol disrupts the API's crystal lattice, while water hydrates the cyclodextrin, preparing both for molecular interaction[2].

  • Complexation: Slowly add the methanolic API solution dropwise into the aqueous HP-β-CD solution under continuous magnetic stirring at 100 rpm. Stir for 60 minutes at room temperature.

  • Solvent Removal: Transfer the mixture to a rotary evaporator. Evaporate under reduced pressure at 50°C until all methanol and water are removed. Causality: The rapid removal of the organic solvent thermodynamically forces the lipophilic API into the hydrophobic cavity of the HP-β-CD rather than allowing it to precipitate as a free solid[2][3].

  • Drying & Milling: Vacuum dry the resulting solid film overnight to remove residual solvent traces, then mill into a fine powder.

  • Self-Validation: Reconstitute the powder in PBS (pH 7.4) and filter through a 0.22 µm syringe filter. Quantify the dissolved API in the filtrate via HPLC. If the complexation was successful, no API will be retained on the filter.

G A Weigh API & HP-β-CD (1:1 Molar Ratio) B Dissolve API in Methanol Dissolve HP-β-CD in Water A->B C Mix & Stir (100 rpm, 60 min) B->C D Solvent Evaporation (Rotary Evaporator, 50°C) C->D E Vacuum Dry & Mill D->E F Characterization (FTIR, DSC, NMR) E->F

Step-by-step workflow for preparing an HP-β-CD inclusion complex via solvent evaporation.

Protocol 2: Phase Solubility Profiling (Higuchi-Connors Method)

To validate that your complex is thermodynamically stable, you must calculate the stability constant ( Kc​ ).

  • Preparation: Prepare a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 2, 4, 8, 12, 16, 20 mM)[2].

  • Saturation: Add an excess amount of 2-phenyl-3-(piperidin-1-yl)quinoxaline to each vial.

  • Equilibration: Seal the vials and shake continuously at 25°C for 72 hours to ensure thermodynamic equilibrium is reached[1].

  • Filtration & Analysis: Filter the suspensions through a 0.45 µm membrane and assay the filtrate spectrophotometrically or via HPLC to determine the total dissolved API concentration[1].

  • Calculation: Plot the concentration of dissolved API (y-axis) versus the concentration of HP-β-CD (x-axis). Calculate the stability constant using the equation: Kc​=Slope/[S0​×(1−Slope)] , where S0​ is the intrinsic solubility of the API in water without cyclodextrin[1][2]. A Kc​ value between 50 and 5000 M−1 confirms a stable, biologically viable complex[1].

Part 4: Quantitative Data Summary

The table below summarizes the expected physicochemical improvements when transitioning from the free base of a lipophilic quinoxaline derivative to an optimized formulation, based on standard industry benchmarks for these scaffolds.

Formulation StrategyPreparation MethodExpected Solubility Gain (vs. Free Base)Biological Application SuitabilityPrimary Limitation
Free Base (Unformulated) N/A1x (Baseline, < 10 µg/mL)None (Precipitates)Unusable in aqueous media
Co-solvent System 0.5% DMSO in Medium~5x to 10xIn vitro cell assaysStrict toxicity limits of DMSO
Salt Formation Hydrochloride / Mesylate~50x to 100x (at pH < 4)Oral in vivo dosing (Stomach)May precipitate at intestinal pH
HP-β-CD Complex Physical Mixing~20x to 40xIn vivo (Oral / IV)Incomplete encapsulation
HP-β-CD Complex Solvent Evaporation> 250x to 600x Optimal for all in vivo routes Requires organic solvent removal[2][3]

Part 5: References

  • MDPI. "Hydroxypropyl-β-Cyclodextrin for Delivery of Sinapic Acid via Inclusion Complex Prepared by Solvent Evaporation Method." Processes. Available at:[Link]

  • SciELO. "Effect of preparation methods on tosufloxacin tosylate/ hydroxypropyl-β-cyclodextrin inclusion complex." Brazilian Journal of Pharmaceutical Sciences. Available at:[Link]

  • ResearchGate. "Curcumin-Hydroxypropyl-β-Cyclodextrin Inclusion Complex Preparation Methods: Effect of Common Solvent Evaporation, Freeze Drying, and pH Shift on Solubility and Stability of Curcumin." ResearchGate. Available at: [Link]

  • Farmacia Journal. "PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES." Farmacia. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-Phenyl-3-(piperidin-1-yl)quinoxaline Crystallization

Target Audience: Researchers, scientists, and drug development professionals. Diagnostic Workflow for Crystallization Impurities When synthesizing 2-phenyl-3-(piperidin-1-yl)quinoxaline via the nucleophilic aromatic subs...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals.

Diagnostic Workflow for Crystallization Impurities

When synthesizing 2-phenyl-3-(piperidin-1-yl)quinoxaline via the nucleophilic aromatic substitution (SNAr) of 2-chloro-3-phenylquinoxaline, crystallization is the critical purification bottleneck. Below is the diagnostic logic for isolating the root causes of common impurities.

G A Impure 2-phenyl-3-(piperidin-1-yl)quinoxaline B LC-MS / HPLC Analysis A->B C m/z 240 Peak (Unreacted Precursor) B->C Detects D m/z 222 Peak (Hydrolysis Degradant) B->D Detects E Oiling Out / LLPS (Trapped Piperidine HCl) B->E Physical Obs. F Increase SNAr Temp/Time Monitor Disappearance C->F Action G Ensure Anhydrous Conditions Dry Solvents D->G Action H Biphasic Aqueous Wash Seed Crystallization E->H Action I High-Purity Crystalline Product F->I G->I H->I

Diagnostic workflow for resolving quinoxaline crystallization impurities.

Quantitative Impurity Profiling

Before adjusting your protocol, identify the specific contaminant. The table below summarizes the quantitative data for the target molecule and its common synthetic impurities.

Analyte / ImpurityMolecular Weight ( g/mol )LC-MS m/z[M+H]⁺Relative Retention Time (RRT)Primary Solubility Profile
2-phenyl-3-(piperidin-1-yl)quinoxaline (Target)289.38290.11.00Soluble in EtOAc, DCM; Moderate in EtOH
2-chloro-3-phenylquinoxaline (Precursor)240.69241.00.85Highly soluble in Hexane, EtOAc
3-phenylquinoxalin-2(1H)-one (Degradant)222.25223.10.60Soluble in polar aprotic (DMF, DMSO)
Piperidine Hydrochloride (Byproduct)121.6186.1 (free base)0.15Highly soluble in H₂O, MeOH

FAQs & Troubleshooting Guides

Q1: My crystals are crashing out as a sticky, oily suspension rather than distinct solids. What is causing this "oiling out"? A1: This phenomenon is known as Liquid-Liquid Phase Separation (LLPS) [1]. Causality: During the cooling phase of crystallization, trapped impurities—specifically the stoichiometric byproduct piperidine hydrochloride—act as a co-solvent. This alters the chemical potential of the solution, causing it to undergo spinodal decomposition (separating into a solute-rich oil phase and a solvent-rich continuous phase) before the nucleation threshold is reached. Solution: You must remove the piperidine HCl entirely before crystallization. Implement a rigorous biphasic aqueous wash (see Protocol A). Furthermore, introducing seed crystals at low supersaturation can bypass the LLPS boundary by providing an immediate surface for nucleation [2].

Q2: I am detecting a persistent m/z 240 impurity in my final crystal lattice. How do I eliminate it? A2: Causality: The m/z 240 peak corresponds to unreacted 2-chloro-3-phenylquinoxaline. The nucleophilic aromatic substitution (SNAr) of the chloro-quinoxaline with piperidine requires sustained thermal energy [3]. If the reaction temperature drops below 80°C or if piperidine volatilizes, the reaction stalls. Because the precursor and the target share similar non-polar characteristics, they co-crystallize easily. Solution: Do not rely on crystallization to purge unreacted starting material. Instead, use a self-validating reaction protocol: monitor the disappearance of the 240 m/z peak via LC-MS before initiating the aqueous workup. If the peak remains, add 0.5 equivalents of piperidine and reflux for an additional 2 hours.

Q3: Where is the m/z 222 impurity coming from, and why is it insoluble in my crystallization solvent? A3: Causality: The m/z 222 peak is 3-phenylquinoxalin-2(1H)-one [4]. This is the thermodynamic hydrolysis product of 2-chloro-3-phenylquinoxaline. It forms when adventitious moisture is present during the SNAr step. Because it forms strong intermolecular hydrogen bonds (via the lactam motif), it has drastically lower solubility in ethanol/hexane mixtures and will prematurely precipitate, nucleating impure crystal growth. Solution: Ensure all solvents used in the SNAr step are strictly anhydrous and run the reaction under an inert argon atmosphere.

Mechanistic Pathway of Impurity Formation

Understanding the chemical pathways is essential for preventing impurity generation at the source.

Pathway SM 2-chloro-3-phenylquinoxaline (Precursor) R1 + Piperidine (Nucleophilic Aromatic Substitution) SM->R1 R2 + H2O (Moisture) (Hydrolysis Side-Reaction) SM->R2 If non-anhydrous Target 2-phenyl-3-(piperidin-1-yl)quinoxaline (Target Product) R1->Target Main Pathway Byproduct Piperidine Hydrochloride (LLPS Inducer) R1->Byproduct Stoichiometric Byproduct Impurity 3-phenylquinoxalin-2(1H)-one (m/z 222 Impurity) R2->Impurity Degradation

Mechanistic pathway of SNAr and competitive hydrolysis side-reactions.

Step-by-Step Experimental Protocols

Protocol A: Biphasic Extraction (Purging Piperidine HCl)

Self-Validating System: The success of this protocol is validated by the pH of the final aqueous wash.

  • Quench & Dilute: Upon completion of the SNAr reaction, concentrate the mixture under reduced pressure to remove excess volatile piperidine. Redissolve the crude residue in dichloromethane (DCM) (10 mL per gram of crude).

  • Alkaline Wash: Wash the organic layer with 0.1 M NaOH (3 × 5 mL/g). Causality: This converts any trapped piperidine hydrochloride back into the free base, partitioning it into the aqueous layer or making it volatile for later removal.

  • Acidic Wash (Optional but recommended): Wash with 5% aqueous citric acid (2 × 5 mL/g) to pull any residual piperidine free base into the aqueous layer.

  • Neutralization & Brine: Wash with saturated NaCl (brine) until the aqueous phase tests neutral (pH ~7.0). Validation: If the pH is >7, repeat the brine wash.

  • Dry & Concentrate: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield a dry, foam-like solid.

Protocol B: Anti-Solvent Crystallization (Preventing LLPS)
  • Dissolution: Dissolve the dried crude 2-phenyl-3-(piperidin-1-yl)quinoxaline in a minimal amount of hot absolute ethanol (approx. 70°C).

  • Filtration: Perform a hot filtration to remove any insoluble m/z 222 hydrolysis degradant.

  • Anti-Solvent Addition: While maintaining the temperature at 60°C, add dropwise ultra-pure water (the anti-solvent) until the solution becomes faintly turbid.

  • Clarification & Seeding: Add exactly 1-2 drops of hot ethanol until the solution is perfectly clear again. Immediately introduce 1-2 mg of pure 2-phenyl-3-(piperidin-1-yl)quinoxaline seed crystals. Causality: Seeding bypasses the energy barrier for nucleation, forcing solid crystal growth before the system can reach the liquid-liquid phase separation boundary [2].

  • Controlled Cooling: Cool the vessel at a rate of 5°C per hour down to 4°C. Filter the resulting block-like crystals and wash with ice-cold 80:20 water/ethanol.

References

  • Yu, Z.-Q., Zhang, F.-K., & Tan, R. B. H. (2021). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Crystals, 11(11), 1326. [Link]

  • El-Sayed, W. A., et al. (2022). Convenient Synthesis of N-Alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides and Methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates. ACS Omega, 7(38), 34164–34175. [Link]

  • Ibrahim, M. A., et al. (2017). A novel method for heterocyclic amide–thioamide transformations. Beilstein Journal of Organic Chemistry, 13, 174–181. [Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Time for 2-Phenyl-3-(piperidin-1-yl)quinoxaline Preparation

Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the preparation of 2-phenyl-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of quinoxaline derivatives. This guide is designed for researchers, chemists, and drug development professionals seeking to optimize the preparation of 2-phenyl-3-(piperidin-1-yl)quinoxaline. Our focus is on providing actionable, scientifically-grounded advice to reduce reaction times, improve efficiency, and troubleshoot common experimental hurdles.

The synthesis of this target molecule typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where piperidine displaces a halogen (commonly chlorine) from a 2-halo-3-phenylquinoxaline precursor. While the reaction is robust, its efficiency is highly dependent on a set of critical parameters. This guide provides in-depth solutions to common issues encountered in the laboratory.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for preparing 2-phenyl-3-(piperidin-1-yl)quinoxaline? The most common and direct route is the nucleophilic aromatic substitution (SNAr) of a suitable precursor, such as 2-chloro-3-phenylquinoxaline, with piperidine. The electron-deficient quinoxaline ring is susceptible to attack by the nucleophilic piperidine, leading to the displacement of the chloride leaving group.[1][2]

Q2: What are the primary factors influencing the reaction time for this synthesis? Reaction time is most significantly affected by four key parameters:

  • Temperature: Higher temperatures dramatically accelerate the reaction rate.

  • Solvent: The choice of solvent is critical; polar aprotic solvents are generally superior.

  • Base: The presence of a suitable base is often necessary to neutralize the acid byproduct.[2]

  • Energy Input Method: Microwave-assisted synthesis can reduce reaction times from hours to mere minutes compared to conventional heating.[1][3]

Q3: Is it feasible to run this synthesis at room temperature? While possible, room temperature reactions are typically very slow and may result in low yields.[4] Achieving a reasonable reaction rate at ambient temperature often requires highly active substrates, specialized catalysts, or significantly extended reaction times (days), which can lead to product degradation.[5]

Q4: What is the single most effective strategy to achieve a rapid synthesis? Microwave-assisted organic synthesis (MAOS) is the most powerful technique for drastically reducing the reaction time.[1] The direct interaction of microwaves with the polar molecules in the reaction mixture allows for rapid, uniform heating that can accelerate the reaction rate by several orders of magnitude, often reducing multi-hour reflux procedures to under 30 minutes.[1][3]

Troubleshooting Guide: Addressing Slow or Incomplete Reactions

This section addresses the most common issue encountered in this synthesis: excessively long reaction times with poor conversion of starting material.

Issue: My reaction shows minimal product formation on TLC analysis after several hours under reflux.

This is a frequent challenge indicating that the reaction conditions are suboptimal for overcoming the activation energy of the SNAr step. Below are the potential causes and their corresponding solutions, ordered by probable impact.

Potential Cause 1: Insufficient Reaction Temperature or Inefficient Heating
  • Causality: The SNAr reaction has a significant activation energy barrier. Conventional heating with an oil bath can lead to inefficient heat transfer and temperature gradients within the reaction vessel. If the reaction temperature is too low, the rate of reaction will be exceedingly slow.

  • Recommended Solutions:

    • Verify and Increase Temperature: Ensure your reaction thermometer is calibrated and the mixture is reaching the target temperature (e.g., 80-100 °C in DMF). If conversion is still slow, consider switching to a higher-boiling solvent like DMSO to safely increase the temperature.

    • Implement Microwave Irradiation: For the most dramatic time reduction, switch to a dedicated microwave synthesizer. Microwave heating can complete the reaction in as little as 3 to 30 minutes.[1][3][6]

Potential Cause 2: Suboptimal Solvent Choice
  • Causality: The solvent plays a crucial role in stabilizing intermediates and solvating reactants. Protic solvents (e.g., ethanol, methanol) can form hydrogen bonds with the piperidine nucleophile, creating a solvent cage that reduces its nucleophilicity and slows the reaction. Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal because they solvate the cation but leave the nucleophile relatively "bare" and highly reactive.

  • Recommended Solutions:

    • Solvent Exchange: If you are using a protic or non-polar solvent, replace it with a high-quality, anhydrous polar aprotic solvent. DMF is an excellent starting point.

    • Explore Green Alternatives: For more environmentally benign processes, Polyethylene Glycol (PEG-400) has been shown to be an effective solvent medium, particularly under microwave conditions, with reactions completing in under an hour.[2]

Potential Cause 3: Absence of a Base to Neutralize Acid Byproduct
  • Causality: The reaction of 2-chloro-3-phenylquinoxaline with piperidine generates one equivalent of hydrochloric acid (HCl). This acid will immediately protonate the basic piperidine nucleophile, converting it into its non-nucleophilic ammonium salt and effectively halting the reaction.

  • Recommended Solutions:

    • Add an Inorganic Base: Introduce at least one equivalent (typically 1.5-2.0 equivalents) of a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). K₂CO₃ is a cost-effective and highly efficient choice.[2]

    • Use a Tertiary Amine Base: Alternatively, a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) can be used as an acid scavenger.

Potential Cause 4: Poor Quality or Wet Starting Materials
  • Causality: Impurities in the starting materials can act as catalyst poisons or participate in side reactions. Water is a particularly detrimental impurity as it can compete as a nucleophile (though weakly) and affect the solubility and reactivity of other species.

  • Recommended Solutions:

    • Ensure Purity: Confirm the purity of your 2-chloro-3-phenylquinoxaline and piperidine via NMR or other analytical techniques. Purify by recrystallization or distillation if necessary.

    • Use Anhydrous Conditions: Use dry solvents and glassware. If the reaction is particularly sensitive, consider running it under an inert atmosphere (e.g., Nitrogen or Argon).

Experimental Protocols & Comparative Data

Protocol 1: Conventional Heating Method
  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-3-phenylquinoxaline (1.0 mmol, 1 eq).

  • Add potassium carbonate (K₂CO₃) (2.0 mmol, 2 eq).

  • Add anhydrous dimethylformamide (DMF) (5 mL).

  • Add piperidine (1.2 mmol, 1.2 eq) to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C using an oil bath.

  • Monitor the reaction progress periodically using Thin Layer Chromatography (TLC).

  • Upon completion (typically 2-6 hours), cool the mixture to room temperature, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product for further purification.[2]

Protocol 2: Microwave-Assisted Organic Synthesis (MAOS)
  • In a dedicated microwave reaction vessel equipped with a magnetic stir bar, combine 2-chloro-3-phenylquinoxaline (1.0 mmol, 1 eq) and potassium carbonate (K₂CO₃) (2.0 mmol, 2 eq).

  • Add piperidine (1.2 mmol, 1.2 eq) and 3-4 mL of PEG-400 or DMF.[2]

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at a set temperature of 120-150 °C for 20-45 minutes, with stirring.[2]

  • After the reaction is complete, cool the vessel to room temperature and process the mixture as described in the conventional heating protocol.

Data Presentation: Comparison of Synthetic Methodologies

The following table summarizes typical reaction conditions and outcomes, providing a clear comparison for process optimization.

MethodSolventBaseTemperature (°C)TimeTypical YieldSource(s)
Conventional HeatingAcetonitrileK₂CO₃, KIReflux (82°C)2-6 hrGood[2]
Conventional HeatingDMFK₂CO₃, KI80-100°C2-6 hrGood[2]
Microwave-Assisted PEG-400 K₂CO₃, KI ~120°C 28 min Excellent [2]
Microwave-Assisted None (Neat) None 170°C 3 min Moderate [6]

Visualization of Laboratory Workflows

Troubleshooting Workflow for Slow Reactions

The following diagram outlines a logical sequence for diagnosing and resolving slow or stalled reactions.

TroubleshootingWorkflow Start Reaction Stalled (Low Conversion by TLC) Check_Temp Is Temperature Adequate? (e.g., >80°C) Start->Check_Temp Check_Solvent Is Solvent Polar Aprotic? (DMF, DMSO) Check_Temp->Check_Solvent Yes Increase_Temp Action: Increase Temp or Switch to Microwave Check_Temp->Increase_Temp No Check_Base Is a Base Present? (e.g., K2CO3) Check_Solvent->Check_Base Yes Change_Solvent Action: Switch to Anhydrous DMF/DMSO Check_Solvent->Change_Solvent No Check_Purity Are Reagents Pure & Dry? Check_Base->Check_Purity Yes Add_Base Action: Add 2 eq. K2CO3 Check_Base->Add_Base No Purify_Reagents Action: Purify/Dry Starting Materials Check_Purity->Purify_Reagents No Success Reaction Proceeds Check_Purity->Success Yes Increase_Temp->Success Change_Solvent->Success Add_Base->Success Purify_Reagents->Success

Caption: A logical troubleshooting guide for common issues in the synthesis.

Workflow for Reaction Time Optimization

This diagram illustrates a systematic approach to refining a synthetic protocol for maximum efficiency.

OptimizationWorkflow cluster_0 Phase 1: Foundational Protocol cluster_1 Phase 2: Condition Screening cluster_2 Phase 3: Advanced Acceleration cluster_3 Phase 4: Final Optimized Method Protocol_Start Standard Protocol: Conventional Heating in Acetonitrile, 6h Solvent_Screen Solvent Optimization: Test DMF and DMSO (2-4h) Protocol_Start->Solvent_Screen Improve Rate Base_Check Base Confirmation: Ensure 2 eq. K2CO3 (2-4h) Solvent_Screen->Base_Check Microwave Microwave Synthesis: Implement MAOS Protocol in PEG-400 (<45 min) Base_Check->Microwave Drastic Time Reduction Protocol_End Optimized Protocol: MAOS, <30 min reaction time, Excellent Yield Microwave->Protocol_End

Caption: A systematic workflow for optimizing reaction time from hours to minutes.

References

  • BenchChem. (2025). Strategies to reduce reaction time in quinoxaline synthesis.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of substituted quinoxalines.
  • Organic Chemistry Portal. (n.d.). Quinoxaline synthesis.
  • Lima, P. C., et al. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC.
  • IJRAR.org. (n.d.).
  • LaRosa, P. (2023, April 1).
  • BenchChem. (2025). Troubleshooting common problems in quinoxaline synthesis.
  • Ruiz, M. C., et al. (n.d.).
  • Research India Publications. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Synthesis of 2,3-quinoxalinedithiol.
  • Organic Chemistry Portal. (2007, September 15). Microwave Chemistry: Quinoxalines via Ugi-Smiles Sequence, Tandem Bis-Aldol Reaction of Ketones, Highly Sulfated Scaffolds, Tetrasubstituted Pyrroles.

Sources

Optimization

preventing degradation of 2-phenyl-3-(piperidin-1-yl)quinoxaline during storage

Technical Support Center: Troubleshooting & Preventing Degradation of 2-phenyl-3-(piperidin-1-yl)quinoxaline Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and d...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Preventing Degradation of 2-phenyl-3-(piperidin-1-yl)quinoxaline

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals handling 2-phenyl-3-(piperidin-1-yl)quinoxaline (CAS#: 33488-30-1). As a heterocyclic compound containing both an electron-deficient quinoxaline core and an electron-rich piperidine moiety, it presents unique stability challenges. This document provides mechanistic troubleshooting, self-validating protocols, and quantitative diagnostic tools to ensure the absolute integrity of your compound during storage and experimental workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS analysis shows an unexpected +16 Da or +32 Da mass shift after storage. What is causing this? A1: This is the hallmark of oxidative degradation. Your compound contains three susceptible nitrogen atoms. The tertiary amine of the piperidine ring is highly nucleophilic and prone to auto-oxidation by atmospheric oxygen, forming a piperidine N-oxide (+16 Da). Additionally, the pyrazine nitrogens within the quinoxaline core can undergo sequential oxidation to form quinoxaline 1-oxide or 1,4-di-N-oxide (+16 to +32 Da)[1]. This process is heavily accelerated by trace transition metals leached from glassware and elevated temperatures.

Q2: The compound powder has darkened from a pale color to a brownish hue. Is it still usable? A2: No. Discoloration strongly indicates advanced photodegradation or thermal decomposition. Quinoxaline derivatives absorb strongly in the UV and near-visible light spectrums. Upon photon absorption, the molecule enters an excited triplet state. If oxygen is present, this energy transfers to create singlet oxygen (a Reactive Oxygen Species, ROS)[2]. This ROS rapidly attacks the piperidine ring, leading to ring-opening products and imines (e.g., 2,3,4,5-tetrahydropyridine derivatives), which manifest as dark, insoluble polymeric byproducts[3]. Using discolored stock will introduce severe experimental artifacts.

Q3: Does my choice of solvent affect the stability of liquid stock solutions? A3: Yes, profoundly. Storing this compound in ethereal solvents (like THF or diethyl ether) or halogenated solvents (like chloroform) is highly discouraged. Ethers form peroxides over time, which act as direct oxidizing agents, rapidly converting the piperidine moiety to its N-oxide form. For stock solutions, use anhydrous, degassed Dimethyl Sulfoxide (DMSO) or Acetonitrile, and never store liquid stocks at room temperature.

Part 2: Quantitative Data & Diagnostic Markers

To effectively monitor the stability of 2-phenyl-3-(piperidin-1-yl)quinoxaline, cross-reference your analytical data with the known degradation pathways summarized below.

Degradation PathwayInitiating Factor(s)Analytical Marker (LC-MS)Visual IndicatorPrimary Prevention Strategy
Piperidine N-oxidation Atmospheric O₂, Peroxides+16 Da (M+16)None (remains pale)Argon gas purge, avoid ether solvents
Quinoxaline di-N-oxidation ROS, Prolonged O₂ exposure+16 to +32 Da (M+16/32)Slight yellowingStore at -80°C, Argon gas purge
Photolytic Ring Cleavage UV/Vis Light (hv)Variable (M- fragments)Brown/dark discolorationAmber glass vials, foil wrapping
Imine Formation Auto-oxidation, ROS-2 Da (M-2)NoneHigh-vacuum desiccation

Part 3: Visualizing the Degradation Mechanics

Understanding the causality behind degradation is critical for prevention. The diagram below illustrates how light and oxygen synergistically destroy the compound's structural integrity.

degradation_pathway Intact 2-phenyl-3-(piperidin-1-yl)quinoxaline (Intact Compound) Excited Excited Triplet State Intact->Excited Photon Absorption NOxide_Pip Piperidine N-oxide (+16 Da) Intact->NOxide_Pip Auto-oxidation NOxide_Quin Quinoxaline di-N-oxide (+32 Da) Intact->NOxide_Quin ROS Attack Light UV/Vis Light (hv) Light->Excited Oxygen Atmospheric O2 ROS Singlet Oxygen (ROS) Oxygen->ROS Oxygen->NOxide_Pip Excited->ROS Energy Transfer Cleavage Ring Cleavage & Imines Excited->Cleavage Photolysis ROS->NOxide_Quin ROS->Cleavage Oxidative Cleavage

Figure 1: Photochemical and oxidative degradation pathways of 2-phenyl-3-(piperidin-1-yl)quinoxaline.

Part 4: Self-Validating Experimental Protocols

Do not rely on passive storage. Implement the following active, self-validating methodologies to ensure zero degradation over multi-year timelines.

Protocol A: Solid-State Storage (The "Triple-Seal" Method)

Objective: Prevent auto-oxidation and photo-excitation of the bulk powder.

  • Desiccation: Transfer the synthesized or purchased compound powder into a clean, dry amber glass vial. Place the uncapped vial in a vacuum desiccator containing anhydrous calcium sulfate for 24 hours.

    • Causality: Removes trace water that facilitates hydrolytic degradation and acts as a solvent medium for oxidative reactions.

  • Inert Atmosphere Generation: Remove the vial from the desiccator. Gently blow a stream of high-purity Argon gas into the vial for 30–60 seconds.

    • Causality: Argon is heavier than air and effectively displaces atmospheric oxygen, physically starving the N-oxidation pathway.

  • Hermetic Sealing: Cap the vial tightly with a PTFE-lined cap. Wrap the junction between the cap and the vial tightly with Parafilm.

  • Thermal Arrest: Store the sealed vial in a -20°C or -80°C freezer.

    • Causality: Lowering the temperature exponentially decreases the kinetic rate constants of any residual oxidative reactions.

  • Self-Validation Step: Record the exact mass of the sealed vial (including cap and Parafilm) on an analytical balance. Before the next use, re-weigh the vial; a mass increase indicates a compromised seal and potential moisture/oxygen ingress.

Protocol B: Preparation of Liquid Stock Solutions

Objective: Maintain molecular integrity during assay preparation.

  • Solvent Degassing: Select anhydrous DMSO. Degas the solvent by sparging with Argon for 15 minutes prior to use.

  • Thermal Equilibration: Allow the solid compound vial to reach room temperature before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, accelerating degradation.

  • Dissolution & Aliquoting: Dissolve the compound to the desired stock concentration (e.g., 10 mM). Immediately divide the stock into single-use 10–50 µL aliquots in opaque microcentrifuge tubes.

  • Freeze-Thaw Elimination: Flash-freeze the aliquots in liquid nitrogen and transfer to -80°C.

    • Causality: Repeated freeze-thaw cycles introduce oxygen and cause localized concentration gradients that accelerate degradation.

  • Self-Validation Step: Prior to a critical biological or chemical assay, dilute 1 µL of the stock and run a rapid LC-MS analysis. Proceed with the assay only if the Area Under the Curve (AUC) of the parent mass (m/z 289.4 [M]+ or 290.4[M+H]+) is >98% and no +16 m/z peaks are present.

storage_workflow Lyophilize 1. High-Vac Desiccation (Remove Moisture) AmberVial 2. Amber Glass Vials (Block UV/Vis) Lyophilize->AmberVial Argon 3. Argon Purge (Displace O2) AmberVial->Argon Freeze 4. Store at -80°C (Halt Kinetics) Argon->Freeze Validate 5. LC-MS Validation (Pre-Assay Check) Freeze->Validate

Figure 2: Self-validating optimal storage workflow to prevent chemical degradation.

References

  • Photo, thermal and chemical degradation of riboflavin , National Institutes of Health (NIH) / PMC. 2

  • Technical Support Center: Prevention of Oxidation in Piperidine Compounds , Benchchem. Link

  • Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions , National Institutes of Health (NIH) / PMC. 1

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions , The Journal of Physical Chemistry A - ACS Publications. 3

Sources

Troubleshooting

reducing side products in quinoxaline piperidine substitution reactions

Welcome to the Technical Support Center for Quinoxaline-Piperidine Substitution Reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize nucleophilic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quinoxaline-Piperidine Substitution Reactions. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to optimize nucleophilic aromatic substitution (SNAr) and Buchwald-Hartwig aminations of haloquinoxalines.

By analyzing the kinetic and thermodynamic drivers of these reactions, this guide provides actionable troubleshooting strategies to eliminate common side products such as quinoxalinones, over-substituted adducts, and dehalogenated impurities.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing a large amount of quinoxalin-2(1H)-one in my SNAr reaction? A: Quinoxalin-2(1H)-one is the product of hydrolysis. The C2 position of a haloquinoxaline is highly electrophilic. If your solvent (e.g., DMF, DMSO) or inorganic base (e.g., K₂CO₃) contains trace water, hydroxide ions act as a competing nucleophile[1]. The resulting quinoxalin-2-ol rapidly tautomerizes to the thermodynamically stable quinoxalin-2(1H)-one, permanently consuming your starting material.

Q2: How can I prevent bis-substitution when reacting piperidine with 2,3-dichloroquinoxaline? A: The first substitution yields 2-chloro-3-(piperidin-1-yl)quinoxaline. Piperidine is an electron-donating group, which kinetically deactivates the adjacent C3 position toward further SNAr[2]. However, bis-substitution occurs if you use an excess of piperidine (>1.1 equivalents) or apply excessive heat (e.g., refluxing above 80°C). Strict stoichiometric control and ambient-to-mild heating are required[3].

Q3: When should I switch from a metal-free SNAr to a Buchwald-Hartwig cross-coupling? A: SNAr is ideal for highly activated positions (C2 and C3). However, if you are targeting unactivated positions (e.g., 6-bromoquinoxaline) or if your SNAr requires harsh temperatures (>120°C) that lead to substrate degradation, a Palladium-catalyzed Buchwald-Hartwig amination is necessary[4]. Modern Pd-catalysts can achieve amination at room temperature, suppressing thermal degradation[5].

In-Depth Troubleshooting Guide

Issue 1: Hydrolysis to Quinoxalinone (SNAr)

Causality: In polar aprotic solvents, the activation energy for nucleophilic attack by trace H₂O is low. Once the Meisenheimer complex forms with water, the elimination of the chloride ion yields an enol that tautomerizes into an unreactive ketone[1]. Solution:

  • Switch from hygroscopic inorganic bases (K₂CO₃) to anhydrous organic bases (N,N-Diisopropylethylamine - DIPEA).

  • Dry solvents over activated 3Å molecular sieves for 24 hours prior to use.

SNAr_Hydrolysis SM 2-Chloroquinoxaline Pip Piperidine (Nucleophile) SM->Pip S_NAr H2O Trace H2O (Competing) SM->H2O Hydrolysis MC_Pip Meisenheimer Complex (Amine) Pip->MC_Pip MC_OH Meisenheimer Complex (Hydroxyl) H2O->MC_OH Target 2-(Piperidin-1-yl)quinoxaline (Target) MC_Pip->Target Side Quinoxalin-2(1H)-one (Side Product) MC_OH->Side

SNAr vs. Hydrolysis pathways in 2-chloroquinoxaline substitution.

Issue 2: Dehalogenation in Pd-Catalyzed Amination

Causality: During Buchwald-Hartwig coupling, if the reductive elimination step is slow (often due to insufficient steric bulk on the phosphine ligand), the coordinated piperidine can undergo β-hydride elimination. This transfers a hydride to the Pd(II) center, which then reductively eliminates to yield a dehalogenated quinoxaline and an imine byproduct[5]. Solution: Utilize a bulky, electron-rich ligand such as XPhos or PTABS to accelerate reductive elimination and outcompete the β-hydride elimination pathway[5].

Buchwald_Hartwig Pd0 Pd(0) Catalyst OA Oxidative Addition [Pd(II) Complex] Pd0->OA + Haloquinoxaline AC Amine Coordination & Deprotonation OA->AC + Piperidine / Base RE Reductive Elimination AC->RE Optimal Ligand (e.g., XPhos) Dehal β-Hydride Elimination (Dehalogenation) AC->Dehal Non-optimal Ligand RE->Pd0 Regeneration Target Aminated Quinoxaline RE->Target

Buchwald-Hartwig catalytic cycle highlighting the dehalogenation side reaction.

Quantitative Data & Benchmarking

The following table summarizes the impact of reaction conditions on target yield versus side-product formation based on literature benchmarking.

SubstrateReagents & ConditionsTarget Yield (%)Major Side Product (%)Ref
2-Chloroquinoxaline Piperidine, DMSO/H₂O (10%), 25°C~85%Quinoxalinone (~15%)[1]
2,3-Dichloroquinoxaline Piperidine (1.0 eq), K₂CO₃, MeCN, Reflux70%Bis-piperidino (<5%)[3]
2-Chloroquinoxaline Piperidine, Pd/PTABS, Et₃N, DMF, RT95%Dehalogenation (<1%)[5]
7-Bromo-2-chloroquinoxaline N-Boc-4-aminopiperidine, NaH, THF, RT63%Hydrolysis / Unreacted[6]

Self-Validating Experimental Protocols

Protocol A: Metal-Free SNAr of 2-Chloroquinoxaline

This protocol utilizes anhydrous conditions to suppress hydrolysis, relying on an organic base to maintain a self-validating, clean reaction profile.

  • Preparation: Flame-dry a 50 mL round-bottom flask under vacuum and backfill with dry N₂.

  • Reagent Loading: Add 2-chloroquinoxaline (1.0 mmol) and anhydrous DMF (5.0 mL, dried over 3Å MS). Stir to dissolve.

  • Amine Addition: Add anhydrous DIPEA (1.5 mmol), followed by dropwise addition of piperidine (1.05 mmol). Causality: Limiting piperidine to a slight excess prevents bis-substitution if using dihalo-substrates.

  • Reaction: Stir at room temperature for 4 hours.

  • Validation Checkpoint: Analyze an aliquot via LC-MS. The presence of a mass peak at [M+H]⁺ = 214 m/z confirms target formation. A peak at 147 m/z indicates hydrolysis; if >5%, abort and re-dry solvents.

  • Workup: Quench with ice-cold water (20 mL) to precipitate the product. Filter, wash with cold water, and dry under high vacuum.

Protocol B: Buchwald-Hartwig Amination of Unactivated Quinoxalines

Used for 6-bromo or 7-bromoquinoxalines where SNAr is kinetically unfavorable[4].

  • Catalyst Pre-mix: In a glovebox, charge a vial with Pd₂(dba)₃ (2.5 mol%), XPhos (5.0 mol%), and Cs₂CO₃ (2.0 mmol).

  • Substrate Loading: Add the haloquinoxaline (1.0 mmol) and piperidine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5.0 mL). Seal the vial with a PTFE septum.

  • Reaction: Heat to 90°C for 12 hours.

  • Validation Checkpoint: Observe the solution color. A transition from yellow to dark red/brown indicates active Pd(0) formation. The appearance of a black precipitate (Pd black) indicates catalyst death (often due to oxygen ingress).

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove Pd particulates. Concentrate and purify via flash chromatography.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide: 2-Phenyl-3-(piperidin-1-yl)quinoxaline Versus Standard Quinoxaline Antibiotics

In the landscape of antimicrobial research, the quinoxaline scaffold has emerged as a versatile and potent platform for the development of novel therapeutic agents.[1] This guide provides an in-depth, objective compariso...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of antimicrobial research, the quinoxaline scaffold has emerged as a versatile and potent platform for the development of novel therapeutic agents.[1] This guide provides an in-depth, objective comparison of a contemporary derivative, 2-phenyl-3-(piperidin-1-yl)quinoxaline, against established "standard" quinoxaline antibiotics. We will delve into their distinct mechanisms of action, comparative antibacterial efficacy based on available data for structurally similar compounds, and the experimental methodologies required for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand the evolving field of quinoxaline-based antibacterials.

Introduction to the Quinoxaline Classes

The quinoxaline core, a fusion of benzene and pyrazine rings, is the foundational structure for a diverse range of biologically active compounds.[1] For the purpose of this guide, we will categorize quinoxaline antibiotics into two groups for a clear comparative analysis.

Standard Quinoxaline Antibiotics: This group encompasses the early, naturally occurring quinoxaline antibiotics and the well-studied synthetic quinoxaline 1,4-dioxides.

  • Echinomycin and Triostin A: These are cyclic depsipeptides isolated from Streptomyces species.[2][3] They are characterized by a rigid structure containing two quinoxaline chromophores.

  • Quinoxaline 1,4-dioxides (QdNOs): These are synthetic derivatives known for their potent antibacterial activity, particularly under anaerobic conditions.

2-Phenyl-3-(piperidin-1-yl)quinoxaline: This compound represents a class of modern, synthetic 2,3-disubstituted quinoxalines. The presence of a phenyl group at the 2-position and a piperidinyl moiety at the 3-position is a key structural feature that influences its biological activity. While specific data for this exact molecule is limited, we will draw upon findings from closely related 2-aryl-3-amino-quinoxaline analogs to infer its properties.

Comparative Analysis of Antibacterial Activity

The antibacterial efficacy of any compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. The following table summarizes representative MIC values for standard quinoxaline antibiotics and closely related analogs of 2-phenyl-3-(piperidin-1-yl)quinoxaline against various bacterial strains.

It is crucial to note that the MIC values for the "2-Aryl-3-Amino-Quinoxaline Analogs" are not for the specific compound 2-phenyl-3-(piperidin-1-yl)quinoxaline but for structurally similar molecules reported in the literature. This data is presented to provide an informed estimation of potential efficacy.

Antibiotic ClassCompound/AnalogGram-Positive BacteriaGram-Negative BacteriaReference
Standard Quinoxalines
EchinomycinS. aureus: Potent (comparable to vancomycin)Limited activity[2]
Olaquindox (a QdNO)Clostridium perfringens: 1 µg/mLE. coli: >128 µg/mL (aerobic)
Mequindox (a QdNO)Not widely reportedE. coli: 2 µg/mL (MBC)
2-Aryl-3-Amino-Quinoxaline Analogs
2,3-bis(phenylamino) quinoxaline derivativesS. aureus: 0.25 - 1 mg/LE. coli: >125 mg/L[2]
C-2 amine-substituted quinoxaline (Compound 5p)S. aureus: 4-16 µg/mL; B. subtilis: 8-32 µg/mL; MRSA: 8-32 µg/mLE. coli: 4-32 µg/mL[4]
Unspecified quinoxaline derivativeMRSA: MIC range 1-8 µg/mLNot reported[5]

From this comparative data, it can be inferred that while standard quinoxalines like echinomycin show potent activity against Gram-positive bacteria, their spectrum against Gram-negative organisms is often limited. Quinoxaline 1,4-dioxides exhibit variable activity, with some demonstrating efficacy against Gram-negative bacteria, particularly under anaerobic conditions. The 2-aryl-3-amino-quinoxaline analogs, including those structurally similar to 2-phenyl-3-(piperidin-1-yl)quinoxaline, show promise with a broader spectrum of activity that can include both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[2][4][5]

Mechanistic Insights: Divergent Pathways of Action

The structural diversity within the quinoxaline family gives rise to distinct mechanisms of antibacterial action. Understanding these differences is paramount for the rational design of new drugs and for overcoming resistance.

Standard Quinoxaline Antibiotics: DNA Intercalation and Oxidative Stress

The established mechanisms for our defined "standard" quinoxalines are fundamentally different.

  • Echinomycin and Triostin A: DNA Bis-intercalation: These molecules act as DNA bis-intercalators, meaning they insert their two quinoxaline rings into the DNA double helix at two separate sites, effectively cross-linking the DNA strands.[2][6] This process unwinds the DNA helix and inhibits both DNA replication and RNA synthesis, leading to cell death.[2]

  • Quinoxaline 1,4-dioxides (QdNOs): Generation of Reactive Oxygen Species (ROS): The antibacterial action of QdNOs is dependent on the bioreductive activation of their N-oxide groups by bacterial reductases, a process that is more efficient under anaerobic conditions. This activation generates reactive oxygen species (ROS), which cause widespread damage to cellular components, including DNA, leading to bacterial cell death.[4]

cluster_0 Echinomycin/Triostin A cluster_1 Quinoxaline 1,4-dioxides (QdNOs) Echinomycin Echinomycin DNA DNA Echinomycin->DNA Bis-intercalation Replication/Transcription Block Replication/Transcription Block DNA->Replication/Transcription Block QdNO QdNO Bacterial Reductases Bacterial Reductases QdNO->Bacterial Reductases Bioreductive Activation ROS Reactive Oxygen Species Bacterial Reductases->ROS DNA Damage DNA Damage ROS->DNA Damage

Caption: Mechanisms of Standard Quinoxaline Antibiotics.

2-Phenyl-3-(piperidin-1-yl)quinoxaline: Targeting Bacterial Topoisomerases

Molecular docking studies and experimental evidence from structurally related 2,3-diaminoquinoxaline derivatives strongly suggest that this class of compounds targets bacterial DNA gyrase and topoisomerase IV.[7] These enzymes are essential for managing DNA topology during replication, transcription, and repair.

  • DNA Gyrase and Topoisomerase IV Inhibition: These enzymes introduce or remove supercoils from DNA. By inhibiting their function, 2-phenyl-3-(piperidin-1-yl)quinoxaline and its analogs prevent the proper management of DNA, leading to the accumulation of DNA strand breaks and ultimately, cell death. This mechanism is distinct from the DNA intercalation of echinomycin and the ROS generation of QdNOs.

2-Phenyl-3-(piperidin-1-yl)quinoxaline 2-Phenyl-3-(piperidin-1-yl)quinoxaline DNA_Gyrase DNA Gyrase / Topoisomerase IV 2-Phenyl-3-(piperidin-1-yl)quinoxaline->DNA_Gyrase Inhibition DNA_Supercoiling DNA Supercoiling/Relaxation Blocked DNA_Gyrase->DNA_Supercoiling DNA_Replication_Error DNA Replication Errors DNA_Supercoiling->DNA_Replication_Error Cell_Death Cell Death DNA_Replication_Error->Cell_Death

Caption: Proposed Mechanism of 2-Phenyl-3-(piperidin-1-yl)quinoxaline.

Experimental Protocols for Evaluation

To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following sections detail the methodologies for assessing the antibacterial activity and mechanism of action of quinoxaline derivatives.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard technique for determining the MIC of an antimicrobial agent.

Step-by-Step Protocol:

  • Preparation of Antimicrobial Agent Stock Solution: Accurately weigh the quinoxaline compound and dissolve it in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate: Dispense sterile broth into the wells of a 96-well plate. Create a two-fold serial dilution of the antimicrobial agent stock solution across the plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no antimicrobial agent) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

A Prepare serial dilutions of quinoxaline compound C Inoculate microtiter plate wells A->C B Prepare standardized bacterial inoculum B->C D Incubate at 37°C for 18-24h C->D E Read and record MIC value D->E

Caption: Workflow for MIC Determination.

DNA Gyrase Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling activity of DNA gyrase.[8]

Step-by-Step Protocol:

  • Reaction Setup: In a microcentrifuge tube, combine assay buffer (containing ATP and Mg2+), relaxed plasmid DNA (substrate), and the test compound at various concentrations.

  • Enzyme Addition: Add a purified DNA gyrase enzyme to initiate the reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1 hour).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Analysis: Stain the gel with a DNA-intercalating dye (e.g., ethidium bromide) and visualize under UV light. Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA compared to the positive control.

Conclusion

The quinoxaline scaffold continues to be a fertile ground for the discovery of novel antibacterial agents. While standard quinoxaline antibiotics like echinomycin and quinoxaline 1,4-dioxides have well-defined but distinct mechanisms of action, the newer 2,3-disubstituted derivatives, exemplified by the structural class of 2-phenyl-3-(piperidin-1-yl)quinoxaline, appear to operate through a different and promising pathway: the inhibition of bacterial DNA topoisomerases.

The available data on analogs suggest that 2-phenyl-3-(piperidin-1-yl)quinoxaline may possess a broad spectrum of antibacterial activity, potentially including activity against drug-resistant pathogens. However, further direct experimental validation of its MIC values and a definitive confirmation of its mechanism of action are necessary to fully elucidate its therapeutic potential. The protocols outlined in this guide provide a robust framework for such investigations. The continued exploration of this and other novel quinoxaline derivatives is a critical endeavor in the ongoing fight against antimicrobial resistance.

References

  • Exploring quinoxaline derivatives: An overview of a new approach to combat antimicrobial resistance - PubMed. (URL: [Link])

  • Quinoxaline Derivatives are Revolutionizing Antimicrobial Research: A Comprehensive Review - ResearchGate. (URL: [Link])

  • Full article: Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies - Taylor & Francis. (URL: [Link])

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC. (URL: [Link])

  • Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms - PMC. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives - MDPI. (URL: [Link])

  • Quinoxaline, its derivatives and applications: A State of the Art review. (URL: [Link])

  • Synthesis and antimicrobial activity of some quinoxaline derivatives. (URL: [Link])

  • Evaluation of anti-bacterial activity of novel 2, 3-diaminoquinoxaline derivatives: design, synthesis, biological screening, and molecular modeling studies - ResearchGate. (URL: [Link])

  • Synthesis and antimicrobial activity of some new quinoxaline derivatives - Scholars Research Library. (URL: [Link])

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (URL: [Link])

  • Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - RSC Publishing. (URL: [Link])

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: [Link])

  • Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines - PMC. (URL: [Link])

  • (PDF) Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against Methicillin‐Resistant Staphylococcus aureus, Enterococcus faecalis, and Their Biofilms - ResearchGate. (URL: [Link])

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PMC. (URL: [Link])

  • Overview of the structure-activity relationship (SAR) of quinoxaline... - ResearchGate. (URL: [Link])

  • Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC. (URL: [Link])

  • Synthesis of Novel Substituted Phenyl‐3‐Hydrazinyl‐Quinoxaline‐2‐Amine Derivatives: Evaluation of Antimicrobial Activity and Its Molecular Docking Studies | Request PDF - ResearchGate. (URL: [Link])

  • Synthesis, antimicrobial evaluation, DNA gyrase inhibition, and in silico pharmacokinetic studies of novel quinoline derivatives - PubMed. (URL: [Link])

  • 2,3-Bifunctionalized Quinoxalines: Synthesis, DNA Interactions and Evaluation of Anticancer, Anti-tuberculosis and Antifungal Activity - PMC. (URL: [Link])

  • Evaluation of the Antibacterial Activity of Quinoxaline Derivative Compound Against Methicillin-Resistant Staphylococcus aureus - PubMed. (URL: [Link])

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives - ResearchGate. (URL: [Link])

  • Synthesis and Characterization of Novel 2-Acyl-3-trifluoromethylquinoxaline 1,4-Dioxides as Potential Antimicrobial Agents - MDPI. (URL: [Link])

  • Antimicrobial and DNA Gyrase-Inhibitory Activities of Novel Clorobiocin Derivatives Produced by Mutasynthesis - PMC. (URL: [Link])

Sources

Comparative

Spectroscopic Validation of 2-Phenyl-3-(piperidin-1-yl)quinoxaline: A Comparative Guide to Analytical Platforms

Structural Overview & Analytical Rationale The structural validation of 2-phenyl-3-(piperidin-1-yl)quinoxaline (C₁₉H₁₉N₃) requires a robust analytical framework to confirm the integrity of its three core motifs: the bicy...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Overview & Analytical Rationale

The structural validation of 2-phenyl-3-(piperidin-1-yl)quinoxaline (C₁₉H₁₉N₃) requires a robust analytical framework to confirm the integrity of its three core motifs: the bicyclic quinoxaline scaffold, the C2-phenyl substituent, and the C3-piperidine ring. In medicinal chemistry and drug development, relying on a single analytical method is insufficient due to potential regioisomeric impurities and synthetic byproducts.

This guide objectively compares three orthogonal analytical platforms—Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Fourier-Transform Infrared (FT-IR) Spectroscopy—evaluating their performance, structural specificity, and operational utility. As demonstrated in recent mechanistic studies on quinoxaline derivatives[1], combining HRMS for exact mass determination with 2D NMR for connectivity mapping is the gold standard for unambiguous structural elucidation.

Visualizing the Analytical Workflow

To establish a self-validating system, researchers must employ an orthogonal workflow where the limitations of one technique are compensated by the strengths of another.

G Sample 2-Phenyl-3-(piperidin-1-yl)quinoxaline (Purified Sample) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR HRMS High-Resolution MS (ESI-TOF) Sample->HRMS FTIR FT-IR Spectroscopy (ATR Method) Sample->FTIR NMR_Out Atom Connectivity & Stereochemical Mapping NMR->NMR_Out HRMS_Out Exact Mass [M+H]+ Elemental Formula HRMS->HRMS_Out FTIR_Out Functional Group Vibrational Fingerprint FTIR->FTIR_Out Validation Orthogonal Structural Validation (Confirmed C19H19N3) NMR_Out->Validation HRMS_Out->Validation FTIR_Out->Validation

Caption: Orthogonal spectroscopic workflow for the structural validation of quinoxaline derivatives.

Performance Comparison of Analytical Platforms

When selecting an analytical platform for quinoxaline validation, researchers must weigh resolution against structural specificity. Table 1 provides an objective comparison of the three primary methodologies.

Table 1: Performance Comparison of Analytical Platforms

Analytical PlatformPrimary OutputResolution / AccuracyStructural SpecificityCausality / Rationale for Choice
1D / 2D NMR Proton/Carbon environmentsHigh (0.001 ppm)Absolute connectivityDifferentiates piperidine aliphatic vs. quinoxaline aromatic protons; confirms C2/C3 substitution.
HRMS (ESI-TOF) Exact mass [M+H]⁺< 5 ppm errorElemental compositionConfirms the exact C₁₉H₁₉N₃ formula; rules out unreacted precursors or oxidized byproducts.
FT-IR (ATR) Vibrational modes4 cm⁻¹Functional groupsValidates C=N formation and the absence of primary/secondary amine precursors.

Step-by-Step Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls and rationalized experimental choices.

Protocol A: 1D and 2D NMR Spectroscopy

NMR provides the highest structural resolution for mapping the quinoxaline core.

  • Sample Preparation: Dissolve 15 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃).

    • Causality: CDCl₃ is selected because the target molecule is highly lipophilic. Furthermore, CDCl₃ lacks exchangeable protons that would obscure the aliphatic piperidine signals (1.50–3.30 ppm).

  • Calibration: Use the residual CHCl₃ peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) as an internal reference standard to ensure chemical shift accuracy. This acts as a built-in validation check for the magnetic field homogeneity.

  • 1D Acquisition: Acquire ¹H (400 MHz, 16 scans) and ¹³C (100 MHz, 512 scans) spectra. Ensure a relaxation delay (D1) of at least 2 seconds to allow complete relaxation of the quaternary carbons (C2 and C3 of the quinoxaline ring).

  • 2D Cross-Validation (HSQC/HMBC): Perform Heteronuclear Single Quantum Coherence (HSQC) to map direct C-H bonds, and Heteronuclear Multiple Bond Correlation (HMBC) to confirm the linkage between the piperidine nitrogen and the C3 position of the quinoxaline core.

Protocol B: High-Resolution Mass Spectrometry (HRMS)

HRMS confirms the elemental composition, acting as a gatekeeper against synthetic impurities.

  • Ionization Selection: Configure the mass spectrometer for Electrospray Ionization in positive mode (ESI+).

    • Causality: The tertiary nitrogen of the piperidine ring is highly basic and readily accepts a proton in the ESI source, ensuring a high-intensity [M+H]⁺ signal. Negative ionization would yield poor sensitivity for this specific scaffold.

  • Sample Infusion: Dilute the sample to 1 µg/mL in a 50:50 mixture of Acetonitrile and Water containing 0.1% Formic Acid. The formic acid acts as a proton source to facilitate ionization.

  • Internal Calibration: Co-infuse a reference lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) during the run. This self-validating step compensates for instrumental drift, ensuring mass accuracy remains below 5 ppm.

  • Data Analysis: Extract the exact mass for [M+H]⁺. The calculated theoretical mass for C₁₉H₂₀N₃⁺ is 290.1652.

Protocol C: FT-IR Spectroscopy (ATR Method)

FT-IR provides rapid, orthogonal functional group verification, particularly useful for confirming the completion of condensation reactions [2].

  • Background Scan: Acquire a background spectrum of the empty ATR crystal (16 scans, 4 cm⁻¹ resolution).

    • Causality: This step is critical to subtract atmospheric CO₂ and water vapor from the final spectrum, preventing false-positive peaks in the 2300 cm⁻¹ and 3300 cm⁻¹ regions.

  • Sample Application: Place 2-3 mg of the solid crystalline sample directly onto the diamond ATR crystal. Apply pressure using the anvil.

    • Causality: Attenuated Total Reflectance (ATR) is chosen over traditional KBr pellets because it requires zero sample preparation, thereby preserving the native crystalline state of the quinoxaline derivative and preventing moisture absorption.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹. Look for the diagnostic C=N stretch (1550–1580 cm⁻¹) and confirm the complete absence of N-H stretching bands (>3200 cm⁻¹), which proves the secondary amine (piperidine) has fully reacted to form the tertiary amine product.

Experimental Data Summary

The following table summarizes the expected spectroscopic data for 2-phenyl-3-(piperidin-1-yl)quinoxaline, serving as a reference benchmark for structural validation.

Table 2: Expected Spectroscopic Data Benchmark

TechniqueParameterExpected Value / SignalStructural Assignment
HRMS Exact Mass [M+H]⁺m/z 290.1657C₁₉H₂₀N₃⁺ (Calculated: 290.1652, Error < 2 ppm)
¹H NMR Chemical Shift (δ)7.95–8.05 (m, 2H)Quinoxaline aromatic protons (H-5, H-8)
7.55–7.65 (m, 2H)Quinoxaline aromatic protons (H-6, H-7)
7.40–7.50 (m, 5H)Phenyl ring protons
3.20–3.30 (m, 4H)Piperidine α-CH₂ protons
1.50–1.70 (m, 6H)Piperidine β,γ-CH₂ protons
¹³C NMR Chemical Shift (δ)~153.0, 148.5 ppmQuinoxaline C=N (C-2, C-3)
~50.5 ppmPiperidine α-carbons
~25.8, 24.5 ppmPiperidine β,γ-carbons
FT-IR Wavenumber (cm⁻¹)1550–1580 cm⁻¹C=N stretching (quinoxaline core)
2850–2950 cm⁻¹C-H stretching (aliphatic piperidine)

References

  • Frolova, S. G., et al. "Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential." Pharmaceuticals, vol. 16, no. 11, 2023, p. 1565.[Link]

Validation

benchmarking catalytic activity of 2-phenyl-3-(piperidin-1-yl)quinoxaline complexes

Benchmarking Catalytic Efficacy of 2-Phenyl-3-(piperidin-1-yl)quinoxaline Complexes: A Comparative Guide As transition-metal catalysis continues to drive pharmaceutical synthesis and materials science, the demand for rob...

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Author: BenchChem Technical Support Team. Date: April 2026

Benchmarking Catalytic Efficacy of 2-Phenyl-3-(piperidin-1-yl)quinoxaline Complexes: A Comparative Guide

As transition-metal catalysis continues to drive pharmaceutical synthesis and materials science, the demand for robust, air-stable, and highly active ligands has intensified. While phosphine-based ligands (e.g., triphenylphosphine, XPhos) have historically dominated the landscape, their susceptibility to oxidation and requirement for inert atmospheres present significant operational bottlenecks[1].

Nitrogen-based heterocyclic ligands, particularly quinoxaline derivatives, have emerged as powerful alternatives. This guide provides an in-depth benchmark of transition metal complexes utilizing the 2-phenyl-3-(piperidin-1-yl)quinoxaline (PPQ) ligand (CAS#: 33488-30-1)[2]. By evaluating its performance in Palladium-catalyzed Suzuki-Miyaura cross-coupling and Ruthenium-catalyzed transfer hydrogenation, we will objectively compare PPQ-based complexes against industry-standard catalysts.

The Causality of Ligand Design: Why PPQ?

The architectural design of the PPQ ligand is not arbitrary; it is a highly tuned system for stabilizing reactive metal centers[3][4].

  • Electronic Modulation: The quinoxaline core is a strong π-acceptor, which helps stabilize low-valent metal intermediates like Pd(0). Conversely, the piperidin-1-yl moiety acts as a strong σ-donor, pushing electron density into the metal center to accelerate the oxidative addition of challenging aryl halides[5][6].

  • Steric Shielding: The 2-phenyl group and the bulky piperidine ring create a sterically demanding coordination pocket. This prevents the formation of inactive dimeric metal species and inhibits the precipitation of "black palladium," a common failure mode in cross-coupling reactions[1].

Workflow L1 Ligand Synthesis (PPQ) C1 Complexation (Pd/Ru Salts) L1->C1 A1 Catalytic Benchmarking (Coupling/Hydrogenation) C1->A1 D1 Data Analysis (GC-MS / NMR) A1->D1

Workflow for synthesizing and benchmarking PPQ transition metal complexes.

Benchmark I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Suzuki-Miyaura coupling is a cornerstone of drug development. Here, we benchmark the synthesized [Pd(PPQ)Cl₂] complex against the ubiquitous Pd(PPh₃)₄ and [Pd(dppf)Cl₂] .

Experimental Protocol: Self-Validating Suzuki Coupling

To ensure scientific integrity, this protocol utilizes an internal standard (dodecane) for precise GC-MS quantification and includes a catalyst-free control to rule out background reactivity.

  • Preparation: In a 10 mL Schlenk tube equipped with a magnetic stir bar, add 4-bromoanisole (1.0 mmol), phenylboronic acid (1.5 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Loading: Add 1.0 mol% of the chosen Palladium catalyst (e.g., [Pd(PPQ)Cl₂]). Control: Prepare an identical tube omitting the catalyst.

  • Solvent & Standard: Add 3.0 mL of an EtOH/H₂O mixture (1:1 v/v) to ensure green solvent metrics. Inject exactly 50 µL of dodecane (internal standard).

  • Reaction: Seal the tube and stir at 60 °C for 4 hours. The PPQ ligand's stability allows this to be done under an ambient atmosphere, unlike phosphine systems which require argon[1][6].

  • Quench & Analysis: Cool to room temperature, extract with ethyl acetate (3 × 5 mL), dry over MgSO₄, and filter. Analyze the organic layer via GC-MS, calculating yield based on the dodecane standard calibration curve.

Comparative Performance Data
Catalyst SystemLigand TypeAtmosphereTime (h)Yield (%)TONTOF (h⁻¹)
[Pd(PPQ)Cl₂] N,N-BidentateAir496% 9624.0
Pd(PPh₃)₄Monodentate PArgon488%8822.0
Pd(PPh₃)₄Monodentate PAir441%4110.2
[Pd(dppf)Cl₂]Bidentate P,PAir482%8220.5
None (Control)N/AAir40%00.0

Analysis: The [Pd(PPQ)Cl₂] complex significantly outperforms Pd(PPh₃)₄ under aerobic conditions. The bidentate coordination of the quinoxaline nitrogen atoms prevents ligand dissociation and subsequent catalyst degradation by atmospheric oxygen[6].

CatalyticCycle Pd0 [Pd(0)-PPQ] Active Species OA Oxidative Addition [Pd(II)(Ar)(X)(PPQ)] Pd0->OA Ar-X TM Transmetalation [Pd(II)(Ar)(Ar')(PPQ)] OA->TM Ar'-B(OH)2 Base RE Reductive Elimination Product Release TM->RE RE->Pd0 Ar-Ar'

Proposed Suzuki-Miyaura catalytic cycle utilizing the Pd-PPQ complex.

Benchmark II: Ruthenium-Catalyzed Transfer Hydrogenation

Transfer hydrogenation of ketones to secondary alcohols is a safer alternative to using high-pressure H₂ gas. We benchmark the [Ru(PPQ)(p-cymene)Cl]Cl complex against the standard [Ru(bpy)(p-cymene)Cl]Cl (bpy = 2,2'-bipyridine).

Experimental Protocol: NMR-Validated Hydrogenation

This protocol relies on in-situ ¹H NMR monitoring to establish precise kinetic profiles rather than just end-point yields.

  • Reaction Setup: In a 5 mL vial, dissolve acetophenone (1.0 mmol) in 3.0 mL of anhydrous isopropanol (which acts as both solvent and hydrogen donor).

  • Catalyst & Base: Add 0.5 mol% of the Ruthenium catalyst and 5.0 mol% of KOH. The base is critical for generating the active Ruthenium-hydride species[5].

  • Kinetic Sampling: Stir the mixture at 80 °C. At 15, 30, 60, and 120 minutes, extract a 50 µL aliquot.

  • NMR Preparation: Dilute the aliquot in CDCl₃.

  • Validation: Calculate conversion by integrating the methyl protons of acetophenone (singlet, ~2.6 ppm) against the methyl doublet of the 1-phenylethanol product (~1.5 ppm).

Comparative Performance Data
Catalyst SystemLigandBase Req.Conv. (15m)Conv. (60m)Final Yield (120m)
[Ru(PPQ)(p-cymene)Cl]Cl PPQKOH45% 89% 98%
[Ru(bpy)(p-cymene)Cl]ClbpyKOH28%71%85%
[Ru(p-cymene)Cl₂]₂NoneKOH12%35%42%

Analysis: The PPQ ligand demonstrates superior catalytic turnover compared to standard bipyridine. As noted in literature regarding quinoxaline ruthenium complexes, the distinct electronic distribution—specifically the greater nucleophilicity imparted by the piperidine ring—accelerates the rate of hydride transfer to the substrate[5].

Conclusion

The benchmarking data clearly establishes that 2-phenyl-3-(piperidin-1-yl)quinoxaline (PPQ) is not merely a structural curiosity, but a highly effective, robust ligand for transition metal catalysis. By replacing oxidation-prone phosphines with the sterically shielded, electronically rich PPQ ligand, researchers can achieve higher turnover numbers in cross-coupling under ambient conditions, and accelerated kinetics in transfer hydrogenation.

References

  • 2-Phenyl-3-(piperidin-1-yl)quinoxaline | CAS#:33488-30-1. Chemsrc. Available at:[Link]

  • Structure and Activity Peculiarities of Ruthenium Quinoline and Quinoxaline Complexes: Novel Metathesis Catalysts. Organometallics - ACS Publications. Available at:[Link]

  • Metal Complexes of Quinoxaline Derivatives: Review (Part-I). International Science Community Association (ISCA). Available at:[Link]

  • Application of quinoxaline based diimidazolium salt in palladium catalyzed cross-coupling reactions. Indian Academy of Sciences. Available at:[Link]

  • Chalcogen-Dependent Palladation at the Benzyl Carbon of 2,3-Bis[(phenylchalcogeno)methyl]quinoxaline: Palladium Complexes Catalyzing Suzuki–Miyaura Coupling. Organometallics - ACS Publications. Available at:[Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Phenyl-3-(piperidin-1-yl)quinoxaline

This document provides essential procedural guidance for the safe and compliant disposal of 2-Phenyl-3-(piperidin-1-yl)quinoxaline. As researchers, scientists, and drug development professionals, our commitment to safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for the safe and compliant disposal of 2-Phenyl-3-(piperidin-1-yl)quinoxaline. As researchers, scientists, and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench to the entire lifecycle of the chemical compounds we handle. This guide is structured to provide a deep, causal understanding of the necessary protocols, ensuring that every step is a self-validating component of a robust safety system.

The disposal of any novel or specialized chemical requires a conservative approach, treating the substance as hazardous unless comprehensive toxicological data proves otherwise. In the absence of a specific Safety Data Sheet (SDS) for 2-Phenyl-3-(piperidin-1-yl)quinoxaline, this guide is built upon an expert assessment of its structural components—the quinoxaline core and the piperidine substituent—and grounded in established federal and institutional safety standards.

Hazard Assessment: A Synthesis of Structural Precedents

To establish a safe disposal protocol, we must first understand the potential hazards. 2-Phenyl-3-(piperidin-1-yl)quinoxaline is a heterocyclic compound whose risk profile can be inferred from its primary structural motifs:

  • Quinoxaline Moiety: Quinoxaline and its derivatives are recognized as biologically active compounds. The core structure is known to present hazards such as being harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2][3] Certain quinoline derivatives, a related class, are also suspected carcinogens.[4]

  • Piperidine Moiety: Piperidine is a well-characterized cyclic amine that is classified as a flammable, toxic, and corrosive liquid.[5][6] It can cause severe skin burns and eye damage, and it is harmful if swallowed or inhaled.

Given this composite profile, it is imperative to handle 2-Phenyl-3-(piperidin-1-yl)quinoxaline as a hazardous chemical waste , assuming it possesses potential toxicity, irritant properties, and environmental risks. All waste generated from its use must be managed in accordance with federal, state, and local regulations, such as those established by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7][8]

Potential Hazard Basis (Structural Moiety) Recommended Precaution
Acute Toxicity (Oral) Quinoxaline, PiperidineAvoid ingestion. Do not eat, drink, or smoke when handling.[1]
Skin/Eye Irritation & Corrosion Quinoxaline, PiperidineWear appropriate Personal Protective Equipment (PPE) at all times.[2][6]
Respiratory Tract Irritation QuinoxalineHandle in a well-ventilated area, preferably a chemical fume hood.[1]
Environmental Hazard General (Organic Compound)Prevent release to the environment. Do not dispose of down the drain.[7][9]

Mandatory Personal Protective Equipment (PPE)

To mitigate the risks of exposure during handling and disposal, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles are required. A face shield should be worn if there is a risk of splashing.

  • Hand Protection: Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for integrity before each use.

  • Body Protection: A standard laboratory coat must be worn. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[10]

Disposal Workflow: A Step-by-Step Protocol

The guiding principle is that all materials contaminated with 2-Phenyl-3-(piperidin-1-yl)quinoxaline are to be treated as hazardous waste. Never dispose of this chemical or its containers in the regular trash or via sewer systems.[11]

Step 1: Waste Segregation

Proper segregation at the point of generation is critical to ensure safety and compliance.[11][12] Do not mix this waste stream with other incompatible wastes.[13]

  • Solid Waste: This includes unused or expired 2-Phenyl-3-(piperidin-1-yl)quinoxaline powder, and any contaminated consumables such as weighing paper, pipette tips, and contaminated PPE (gloves, etc.).

  • Liquid Waste: This category comprises solutions containing the compound and any rinsate from decontaminating glassware.

  • Sharps Waste: Contaminated needles, scalpels, or broken glassware must be placed in a designated, puncture-resistant sharps container.

Step 2: Container Selection and Labeling

The selection of appropriate containers is mandated by OSHA to ensure chemical compatibility and prevent leaks.[7]

  • Container Type: Use only sturdy, leak-proof containers made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE for liquids, or a labeled, sealable bag or container for solids). Ensure the container has a secure, tight-fitting lid.[11][13]

  • Labeling: All waste containers must be properly labeled from the moment the first drop of waste is added.[12] The label must include:

    • The words "Hazardous Waste" [13]

    • The full chemical name: "2-Phenyl-3-(piperidin-1-yl)quinoxaline" (avoiding formulas or abbreviations).[13]

    • A clear indication of the major hazards (e.g., "Toxic," "Irritant").

    • The date of accumulation.

Step 3: Waste Accumulation and Storage

Waste must be accumulated at or near the point of generation in a designated Satellite Accumulation Area (SAA).[13][14]

  • Secure Containment: Keep waste containers closed at all times except when adding waste.[11][13]

  • Secondary Containment: Liquid waste containers must be stored in a secondary container (such as a chemical-resistant tub) to contain any potential leaks or spills.[11]

  • Storage Limits: Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely hazardous P-listed waste) in an SAA.[8][14] Schedule regular pickups with your institution's Environmental Health and Safety (EHS) office to avoid exceeding limits.[11]

Step 4: Decontamination and Empty Container Disposal

"Empty" containers that held 2-Phenyl-3-(piperidin-1-yl)quinoxaline are still considered hazardous waste until properly decontaminated.

  • Triple Rinsing: The container must be triple-rinsed with a suitable solvent (e.g., ethanol, acetone).[8][9]

  • Collect Rinsate: Crucially, the first rinse, and subsequent rinses, must be collected and disposed of as hazardous liquid waste. [11]

  • Final Disposal of Container: Once triple-rinsed and air-dried in a fume hood, deface or remove the original label.[9][11] The clean container can then be disposed of according to institutional guidelines, which may be as regular solid waste or recycled glass.[8]

Spill Management Protocol

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

  • Alert & Secure: Immediately alert personnel in the area and restrict access.

  • Don PPE: Before addressing the spill, put on the full, appropriate PPE as described in Section 2.

  • Containment:

    • For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Do not use combustible materials like paper towels for the initial containment. Carefully sweep the material into the designated solid hazardous waste container using non-sparking tools.

    • For Liquid Spills (if dissolved): Absorb the spill with an inert chemical absorbent pad or vermiculite. Place the contaminated absorbent material into the hazardous waste container.

  • Decontaminate: Clean the spill area with soap and water or a suitable solvent. All cleaning materials (wipes, pads) must be collected and disposed of as hazardous solid waste.

  • Report: Report the spill to your laboratory supervisor and your institution's EHS office, following established procedures.[15]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 2-Phenyl-3-(piperidin-1-yl)quinoxaline waste.

G Disposal Workflow for 2-Phenyl-3-(piperidin-1-yl)quinoxaline A Waste Generation (Solid, Liquid, Labware) B Segregate Waste by Type (Solid vs. Liquid) A->B Immediate Action C Solid Waste Container (Contaminated PPE, Powder) B->C D Liquid Waste Container (Solutions, Rinsate) B->D E Label Container: 'Hazardous Waste' + Chemical Name + Hazard Info + Date C->E D->E F Store in Satellite Accumulation Area (Secondary Containment for Liquids) E->F G Is Container Full (90%)? F->G H Contact EHS for Pickup G->H Yes I Continue Accumulation G->I No J Licensed Hazardous Waste Disposal H->J I->F

Caption: Decision workflow for handling and disposing of waste.

Final Disposal

The ultimate disposal of 2-Phenyl-3-(piperidin-1-yl)quinoxaline must be conducted by a licensed and certified hazardous waste disposal company.[16] Your institution's EHS department is responsible for coordinating with these services. Never attempt to treat or dispose of this chemical waste through incineration or other methods on your own.

By adhering to these rigorous, well-documented procedures, you contribute to a culture of safety, protect yourself and your colleagues, and ensure our vital research does not come at the cost of environmental integrity.

References

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  • Cole-Parmer. Material Safety Data Sheet - 2,3-Diphenylquinoxaline, 99+% (titr.).
  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.
  • Apollo Scientific. (2023, June 28).
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  • Angene Chemical. (2024, April 17).
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  • Sigma-Aldrich. 2-Methyl-3-phenyl-2H-quinoxaline AldrichCPR.
  • Heravi, M. M., et al. (2012). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. International Journal of Molecular Sciences, 13(5), 6269–6278.
  • Venkataramireddy, V., et al. (2013). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 5(3), 134-143.

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